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  • Product: 3-Methylpyrrolidine-1-sulfonamide
  • CAS: 1250384-60-1

Core Science & Biosynthesis

Foundational

3-Methylpyrrolidine-1-sulfonamide CAS number and molecular weight

An In-depth Technical Guide to 3-Methylpyrrolidine-1-sulfonamide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Methylpyrrolidine-1-sulfonamide, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methylpyrrolidine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methylpyrrolidine-1-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related structures and the broader classes of pyrrolidine and sulfonamide compounds to offer predictive insights into its properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of 3-Methylpyrrolidine-1-sulfonamide

PropertyValueSource
Molecular Formula C₅H₁₂N₂O₂SCalculated
Molecular Weight 164.23 g/mol Calculated
CAS Number Not readily available-
Parent Compound (3-Methylpyrrolidine) CAS Number 34375-89-8[1][2]

Note: The molecular formula and weight have been calculated based on the constituent parts of the molecule.

The Scientific Rationale: Pyrrolidine and Sulfonamide Scaffolds in Drug Discovery

The interest in 3-Methylpyrrolidine-1-sulfonamide stems from the well-established roles of its constituent moieties in medicinal chemistry.

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a prevalent scaffold in numerous natural products and synthetic drugs.[2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The methyl group at the 3-position introduces a chiral center, offering the potential for stereospecific interactions.

  • The Sulfonamide Group: The sulfonamide functional group is a cornerstone of chemotherapy, famously initiated by the discovery of prontosil.[3] Beyond their antibacterial properties, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][4] This versatility arises from the sulfonamide's ability to act as a hydrogen bond donor and acceptor, as well as its capacity to mimic other functional groups in drug-receptor binding.

The combination of these two pharmacophores in 3-Methylpyrrolidine-1-sulfonamide suggests a molecule with potential for diverse biological activities, meriting further investigation in drug discovery programs.

Synthesis and Methodologies

A plausible and efficient synthesis of 3-Methylpyrrolidine-1-sulfonamide would likely involve the reaction of 3-methylpyrrolidine with a suitable sulfonating agent. A general, well-established method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4]

Proposed Synthetic Protocol:

This protocol outlines a general procedure for the synthesis of 3-Methylpyrrolidine-1-sulfonamide from its immediate precursors.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpyrrolidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent.

Step 2: Sulfamoyl Chloride Formation

  • Slowly add the solution of sulfuryl chloride to the cooled 3-methylpyrrolidine solution. The reaction is exothermic and should be controlled by the rate of addition.

  • Allow the reaction to stir at 0 °C for 1-2 hours. This step forms the intermediate 3-methylpyrrolidine-1-sulfonyl chloride.

Step 3: Amination

  • In a separate, cooled (0 °C) flask, bubble ammonia gas through a fresh portion of the solvent or use a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol).

  • Slowly add the freshly prepared 3-methylpyrrolidine-1-sulfonyl chloride solution to the ammonia solution.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

Step 4: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer. If the product is in the aqueous layer, perform extractions with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 3-Methylpyrrolidine-1-sulfonamide by column chromatography on silica gel or by recrystallization.

Diagram 1: Proposed Synthesis of 3-Methylpyrrolidine-1-sulfonamide

G cluster_0 Step 1: Formation of Sulfonyl Chloride cluster_1 Step 2: Amination 3-Methylpyrrolidine 3-Methylpyrrolidine 3-Methylpyrrolidine-1-sulfonyl chloride 3-Methylpyrrolidine-1-sulfonyl chloride 3-Methylpyrrolidine->3-Methylpyrrolidine-1-sulfonyl chloride + SO2Cl2 (DCM, 0°C) Sulfuryl Chloride Sulfuryl Chloride 3-Methylpyrrolidine-1-sulfonyl chloride_ref 3-Methylpyrrolidine-1-sulfonyl chloride Ammonia Ammonia 3-Methylpyrrolidine-1-sulfonamide 3-Methylpyrrolidine-1-sulfonamide 3-Methylpyrrolidine-1-sulfonyl chloride_ref->3-Methylpyrrolidine-1-sulfonamide + NH3 (Solvent, 0°C to RT)

Caption: A two-step synthesis pathway for 3-Methylpyrrolidine-1-sulfonamide.

Potential Applications in Drug Development

Given the biological significance of the pyrrolidine and sulfonamide moieties, 3-Methylpyrrolidine-1-sulfonamide could be a valuable building block or a lead compound in several therapeutic areas.

  • Antibacterial Agents: The foundational application of sulfonamides is in combating bacterial infections by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][6] Derivatives of 3-Methylpyrrolidine-1-sulfonamide could be explored for novel antibacterial activity, potentially against drug-resistant strains.

  • Anti-diabetic Agents: Certain sulfonamide derivatives of pyrrolidine have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[7] The unique stereochemistry of 3-Methylpyrrolidine-1-sulfonamide could offer novel interactions within the DPP-IV active site.

  • Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in numerous CNS-active drugs. The lipophilicity and three-dimensional structure imparted by the 3-methylpyrrolidine ring could facilitate blood-brain barrier penetration, making its sulfonamide derivatives candidates for neurological targets.

  • Anti-inflammatory Agents: Non-antibacterial sulfonamides, such as celecoxib, are potent anti-inflammatory drugs that selectively inhibit cyclooxygenase-2 (COX-2).[3] The development of novel pyrrolidine-containing sulfonamides could lead to new classes of anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion and Future Directions

3-Methylpyrrolidine-1-sulfonamide represents an intriguing, yet underexplored, area of chemical space. The convergence of the structurally important pyrrolidine ring and the functionally versatile sulfonamide group suggests significant potential for this compound in drug discovery and development. Future research should focus on the definitive synthesis and characterization of 3-Methylpyrrolidine-1-sulfonamide, followed by a systematic evaluation of its biological activities across a range of therapeutic targets. Such studies will be instrumental in unlocking the full potential of this promising molecular scaffold.

References

  • PubChem. 3-Methylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • Reagentia. N-methylpyrrolidine-3-sulfonamide hydrochloride (1 x 250 mg). Available from: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3564-3576.
  • PubChem. 1-Methyl-3-pyrrolidinone. National Center for Biotechnology Information. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2023).
  • Shah, P., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 853-860.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico, 1(1), 1-15.
  • Khan, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1845.
  • Adegoke, A. A., & Ndahi, N. P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 17, 1-15.
  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S. Patent 7,244,852 B2, issued July 17, 2007.
  • PubChem. Pyrrolidine-3-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Pyrrolidine, 1-methyl-. National Institute of Standards and Technology. Available from: [Link]

Sources

Exploratory

The Pharmacophoric Role of 3-Methylpyrrolidine-1-sulfonamide in Drug Design

The following technical guide details the pharmacophoric utility, physicochemical properties, and synthetic applications of 3-Methylpyrrolidine-1-sulfonamide in modern medicinal chemistry. Executive Summary 3-Methylpyrro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophoric utility, physicochemical properties, and synthetic applications of 3-Methylpyrrolidine-1-sulfonamide in modern medicinal chemistry.

Executive Summary

3-Methylpyrrolidine-1-sulfonamide represents a specialized "privileged structure" in medicinal chemistry, functioning primarily as a sulfamoyl-based pharmacophore . Unlike simple sulfonamides, this moiety combines the rigid, conformationally biased scaffold of a 3-substituted pyrrolidine with the polar, zinc-binding capability of a terminal sulfamide (


).

This guide analyzes its role as a bioisostere for carboxylic acids, a transition-state mimic in protease inhibitors, and a specific ligand for metalloenzymes (e.g., Carbonic Anhydrases). Its utility lies in its ability to modulate lipophilicity (


), enhance metabolic stability compared to carboxamides, and provide a vector for stereoselective interactions via the C3-methyl group.

Structural & Physicochemical Analysis[1][2]

The "Magic Methyl" Effect

The introduction of a methyl group at the C3 position of the pyrrolidine ring is not merely a lipophilic addition; it exerts a profound conformational lock .

  • Puckering Control: The C3-methyl group biases the pyrrolidine ring into a specific envelope conformation to minimize 1,3-diaxial interactions. This reduces the entropic penalty upon binding to a protein target.

  • Chirality: The C3 center creates enantiomeric pairs (

    
     and 
    
    
    
    ). In drug design, one enantiomer typically exhibits superior binding affinity (eudismic ratio > 100) due to specific hydrophobic pocket interactions.
The Sulfamide Warhead ( )

The 1-sulfonamide group (chemically a sulfamide when attached to the pyrrolidine nitrogen) provides unique electronic properties:

  • H-Bonding: The sulfonyl oxygens act as strong H-bond acceptors, while the

    
     protons are H-bond donors.
    
  • Acidity: The

    
     of the sulfamide 
    
    
    
    is typically around 10-11, making it neutral at physiological pH, unlike the more acidic aryl sulfonamides (
    
    
    ~10).
  • Geometry: The tetrahedral geometry of the sulfur atom mimics the transition state of amide hydrolysis, making it valuable in protease inhibitor design.

Physicochemical Profile (Table 1)
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~164.23 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Calc) ~0.2 - 0.5Low lipophilicity; good for solubility optimization.
H-Bond Donors 1 (

)
Specific interaction with backbone carbonyls or active site waters.
H-Bond Acceptors 2 (

)
Interaction with Arg/Lys side chains or Zinc ions.
Rotatable Bonds 1 (S-N bond)Rigid scaffold reduces entropic loss.
Topological Polar Surface Area (TPSA) ~70 ŲGood membrane permeability range.

Pharmacophoric Mechanisms & Applications[1][3]

Carbonic Anhydrase Inhibition (CAI)

The terminal sulfamide moiety (


) is a classic zinc-binding group (ZBG).
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the active site of Carbonic Anhydrase (CA) isoforms (e.g., CA-II, CA-IX).
    
  • Selectivity: The 3-methylpyrrolidine tail fits into the hydrophobic sub-pocket of the enzyme. The stereochemistry at C3 can be tuned to select for tumor-associated isoforms (CA-IX) over cytosolic ones (CA-II), reducing side effects.

Bioisosterism in Kinase Inhibitors

In kinase drug discovery (e.g., JAK, ERK, or PDE1 inhibitors), the 3-methylpyrrolidine-1-sulfonamide moiety is often used to replace:

  • Morpholine/Piperazine: To alter metabolic clearance (avoiding oxidation of the ether/amine).

  • Carboxamides: To improve permeability and reduce efflux ratios.

  • Example: In Phosphodiesterase 1 (PDE1) inhibitors, this moiety serves as a solvent-exposed solubilizing group that also engages in water-mediated H-bonding at the rim of the active site.

Transition State Mimicry

The sulfonyl group (


) is a non-hydrolyzable mimic of the tetrahedral intermediate formed during peptide bond hydrolysis. This makes 3-methylpyrrolidine-1-sulfonamide derivatives potential inhibitors for:
  • Serine Proteases: (e.g., DPP-IV inhibitors for diabetes).

  • Aspartyl Proteases: (e.g., BACE1 inhibitors for Alzheimer's).

Visualizing the Pharmacophore

The following diagram illustrates the interaction logic of the 3-Methylpyrrolidine-1-sulfonamide scaffold within a hypothetical receptor binding pocket.

PharmacophoreMap cluster_molecule 3-Methylpyrrolidine-1-sulfonamide cluster_target Pyrrolidine Pyrrolidine Ring (Scaffold) Methyl 3-Methyl Group (Hydrophobic/Chiral) Pyrrolidine->Methyl Stereocenter (C3) Sulfonyl Sulfonyl (SO2) (H-Bond Acceptor) Pyrrolidine->Sulfonyl N1-Attachment HydrophobicPocket Hydrophobic Pocket (Val, Leu, Phe) Methyl->HydrophobicPocket Van der Waals Amine Amine (NH2) (H-Bond Donor / ZBG) Sulfonyl->Amine Warhead Zinc Zn2+ Ion (Metalloenzymes) Amine->Zinc Coordination Backbone Backbone Carbonyl (H-Bond Acceptor) Amine->Backbone H-Bond

Figure 1: Pharmacophore mapping of 3-Methylpyrrolidine-1-sulfonamide showing key structural features and their corresponding receptor interactions.

Synthetic Methodology

Synthesizing this moiety requires precise control, particularly if a specific enantiomer is required. The most robust method involves the sulfamoylation of the secondary amine.

Protocol: Synthesis of (S)-3-Methylpyrrolidine-1-sulfonamide

Objective: To install the primary sulfonamide group on the pyrrolidine nitrogen.

Reagents:

  • (S)-3-Methylpyrrolidine (Starting material, commercially available or resolved via tartaric acid).

  • Sulfamide (

    
    ) OR Chlorosulfonyl isocyanate (CSI) followed by hydrolysis.
    
  • Solvent: Dioxane or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-3-Methylpyrrolidine (1.0 eq) in anhydrous dioxane (0.5 M concentration).

  • Reagent Addition: Add Sulfamide (1.5 eq) to the reaction vessel.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Note: Sulfamide is less reactive than sulfonyl chlorides; thermal energy is required to drive the transamination.
    
  • Monitoring: Monitor via TLC (MeOH:DCM 1:9) or LC-MS (Look for M+H = 165).

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure.[1]

    • Redissolve in Ethyl Acetate and wash with water to remove excess sulfamide.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography if necessary.

Alternative Route (High Reactivity): Reaction with Sulfamoyl Chloride (


) generated in situ from Chlorosulfonyl isocyanate (CSI) and formic acid/water. This method is faster but requires strict anhydrous conditions at 

.

Experimental Validation: Carbonic Anhydrase Assay

To validate the pharmacophoric activity of the synthesized moiety, a standard enzyme inhibition assay is recommended.

Assay Protocol (Stopped-Flow Kinetics)
  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant Human CA-II (Sigma-Aldrich).

  • Procedure:

    • Incubate enzyme (100 nM) with the test compound (3-Methylpyrrolidine-1-sulfonamide, varying concentrations

      
      ) for 15 minutes at 
      
      
      
      .
    • Mix with substrate solution in a stopped-flow spectrophotometer.

    • Monitor the absorbance change at 557 nm (acidification rate).

  • Data Analysis: Calculate

    
     by fitting the initial velocity vs. concentration data to the Hill equation.
    

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Patent WO2020022323A1. "Heterobicyclic compounds for inhibiting the activity of SHP2." (2020). Google Patents. Link

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(6), 767-792. Link

  • Scott, K. A., et al. (2012). "Sulfonamides as Zinc Binding Groups in Metalloproteinase Inhibitors." ChemMedChem, 7(4), 563-570. Link

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability of 3-Methylpyrrolidine-1-sulfonamide Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The 3-methylpyrrolidine-1-sulfonamide scaffold is an emerging motif in modern medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 3-methylpyrrolidine-1-sulfonamide scaffold is an emerging motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for potent and selective interactions with a variety of biological targets. However, as with any chemical series in drug discovery, a thorough understanding of its metabolic liabilities is paramount for successful lead optimization and candidate selection. This in-depth technical guide provides a comprehensive overview of the metabolic stability of the 3-methylpyrrolidine-1-sulfonamide core. We will delve into the key metabolic pathways, present robust experimental protocols for assessing metabolic stability, and discuss strategic modifications to enhance the durability of this promising scaffold. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently navigate the challenges and unlock the full potential of 3-methylpyrrolidine-1-sulfonamide derivatives.

Introduction: The Rise of the 3-Methylpyrrolidine-1-sulfonamide Scaffold in Drug Discovery

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led to the exploration of diverse and structurally complex scaffolds. Among these, the 3-methylpyrrolidine-1-sulfonamide moiety has garnered significant interest. Its inherent chirality, conformational rigidity, and the presence of a sulfonamide group—a well-established pharmacophore—make it an attractive building block for creating potent and selective modulators of various biological targets, including enzymes and receptors.[1][2] The pyrrolidine ring, a saturated five-membered heterocycle, provides a versatile framework for introducing substituents with precise stereochemical control, allowing for a detailed exploration of the target's binding pocket.[1]

However, the journey from a promising hit to a viable drug candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME) properties. Of these, metabolic stability is a critical determinant of a drug's in vivo exposure, half-life, and potential for drug-drug interactions.[3][4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while the formation of reactive or pharmacologically active metabolites can lead to safety concerns. Therefore, a proactive and in-depth understanding of the metabolic fate of the 3-methylpyrrolidine-1-sulfonamide scaffold is not just beneficial but essential for any drug discovery program centered around this core.

Predicted and Known Metabolic Pathways of the 3-Methylpyrrolidine-1-sulfonamide Scaffold

The metabolic fate of a 3-methylpyrrolidine-1-sulfonamide derivative is dictated by the interplay of its two key components: the saturated pyrrolidine ring and the sulfonamide functionality. Drawing from the broader knowledge of drug metabolism, we can anticipate several potential metabolic pathways.

Metabolism of the Pyrrolidine Ring

Saturated heterocyclic rings, such as pyrrolidine, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes in the liver.[5] For the 3-methylpyrrolidine ring, the following transformations are of particular concern:

  • C-Oxidation: The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen atom (α-carbons), are prone to hydroxylation. This can be followed by further oxidation to form a lactam, a common metabolic pathway for cyclic amines. The methyl group at the 3-position can also undergo hydroxylation.

  • N-Dealkylation (if applicable): While the pyrrolidine nitrogen in the core scaffold is part of a sulfonamide, if any N-alkyl substituents are present on other parts of the molecule, N-dealkylation would be a likely metabolic route.

  • Ring Opening: In some instances, oxidative metabolism can lead to the opening of the pyrrolidine ring, resulting in linear, more polar metabolites that are readily excreted.

  • Bioactivation to Iminium Ions: A significant concern with pyrrolidine-containing drugs is their potential for bioactivation to form reactive iminium ions. This occurs through oxidation of the carbon alpha to the nitrogen. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic toxicity.

Metabolism of the Sulfonamide Moiety

The sulfonamide group itself is generally considered to be metabolically stable. However, substituents attached to the sulfonamide nitrogen or the aromatic ring (if present) can be targets for metabolism. Common metabolic pathways for sulfonamides include:

  • N-Acetylation: If the sulfonamide is attached to a primary aromatic amine, N-acetylation is a common phase II metabolic pathway.

  • N-Glucuronidation: The sulfonamide nitrogen can also undergo direct conjugation with glucuronic acid, a major phase II metabolic route that increases water solubility and facilitates excretion.

  • Aromatic Hydroxylation: If an aromatic ring is attached to the sulfonamide, it can be hydroxylated by CYP enzymes.

  • Oxidative Deamination: In some cases, the sulfonamide group can be cleaved from the parent molecule through oxidative deamination.

The following diagram illustrates the potential metabolic hotspots on the 3-methylpyrrolidine-1-sulfonamide scaffold.

cluster_scaffold 3-Methylpyrrolidine-1-sulfonamide Scaffold cluster_pathways Potential Metabolic Pathways Scaffold Oxidation C-Oxidation (Pyrrolidine Ring) Scaffold->Oxidation CYP450 RingOpening Ring Opening Scaffold->RingOpening CYP450 Iminium Iminium Ion (Bioactivation) Scaffold->Iminium CYP450 N_Glucuronidation N-Glucuronidation (Sulfonamide) Scaffold->N_Glucuronidation UGTs Aromatic_OH Aromatic Hydroxylation (if applicable) Scaffold->Aromatic_OH CYP450 Lactam Lactam Formation Oxidation->Lactam Further Oxidation caption Predicted Metabolic Pathways of the 3-Methylpyrrolidine-1-sulfonamide Scaffold.

Caption: Predicted Metabolic Pathways of the 3-Methylpyrrolidine-1-sulfonamide Scaffold.

Experimental Workflows for Assessing Metabolic Stability

A robust assessment of the metabolic stability of 3-methylpyrrolidine-1-sulfonamide derivatives requires a tiered approach, starting with high-throughput in vitro assays and progressing to more complex systems as a compound advances.

In Vitro Assays: The First Line of Assessment
  • Liver Microsomal Stability Assay: This is often the primary screen for metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP enzymes. The assay measures the rate of disappearance of the parent compound over time when incubated with microsomes in the presence of the necessary cofactor, NADPH.

    Experimental Protocol: Liver Microsomal Stability Assay

    • Preparation of Reagents:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Thaw pooled human liver microsomes (HLM) or rat liver microsomes (RLM) on ice.

      • Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

      • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Incubation:

      • In a 96-well plate, pre-warm the phosphate buffer, microsomal solution, and test compound solution to 37°C.

      • Initiate the reaction by adding the NADPH regenerating system. The final incubation mixture typically contains the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.

      • Incubate the plate at 37°C with shaking.

    • Time-Point Sampling and Reaction Quenching:

      • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the metabolic reaction and precipitate the proteins.

    • Sample Analysis:

      • Centrifuge the quenched samples to pellet the precipitated proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the linear regression gives the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg microsomal protein).

  • Hepatocyte Stability Assay: Cryopreserved or fresh hepatocytes provide a more complete metabolic picture as they contain both phase I and phase II enzymes, as well as transporters. This assay is particularly useful for identifying the contribution of conjugation reactions to the overall metabolism. The protocol is similar to the microsomal stability assay but uses a suspension of hepatocytes instead of microsomes.

  • S9 Fraction Stability Assay: The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. This assay is useful for assessing the contribution of both phase I and cytosolic phase II enzymes.

The following diagram illustrates a typical experimental workflow for assessing in vitro metabolic stability.

cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound Microsomes Liver Microsomes (+ NADPH) Start->Microsomes Hepatocytes Hepatocytes Start->Hepatocytes S9 S9 Fraction (+ Cofactors) Start->S9 Incubation Incubation at 37°C Microsomes->Incubation Hepatocytes->Incubation S9->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching (Acetonitrile + IS) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (t½, CLint) Analysis->Data End Metabolic Stability Profile Data->End caption Workflow for In Vitro Metabolic Stability Assessment.

Caption: Workflow for In Vitro Metabolic Stability Assessment.

Metabolite Identification Studies

To gain a deeper understanding of the metabolic liabilities of a 3-methylpyrrolidine-1-sulfonamide derivative, it is crucial to identify the structures of its major metabolites. This is typically done by incubating the compound at a higher concentration with liver microsomes or hepatocytes and analyzing the samples using high-resolution mass spectrometry (HRMS). The fragmentation patterns of the parent compound and its metabolites are compared to elucidate the sites of metabolic modification.

Quantitative Data on the Metabolic Stability of Structurally Related Scaffolds

While specific data for the 3-methylpyrrolidine-1-sulfonamide scaffold is limited in the public domain, a study on the optimization of sulfonamide-based T-type calcium channel blockers provides valuable insights into the metabolic stability of structurally related compounds in rat liver microsomes (RLM).[3]

Compound IDStructure (Core Highlighted)RLM Stability (% remaining after 30 min)
1 [Image of Compound 1 with a pyrrolidine-sulfonamide core]0.3%
2 [Image of Compound 2 with a pyrrolidine-sulfonamide core]0.1%
3 [Image of Compound 3 with a modified sulfonamide portion]46%
4 [Image of Compound 4 with a rigid bicyclic diamine]68%
ABT-639 [Image of ABT-639, the optimized compound]81-100%

Data extracted from Zhang et al., ACS Med. Chem. Lett. 2015, 6, 9, 1050–1055.[3]

The data clearly demonstrates that the initial hits with a less substituted pyrrolidine-sulfonamide core (compounds 1 and 2) were highly metabolized. Through systematic structural modifications, particularly on the periphery of the sulfonamide group, the metabolic stability was significantly improved, culminating in the development of the orally bioavailable drug candidate ABT-639.[3]

Strategies to Enhance the Metabolic Stability of 3-Methylpyrrolidine-1-sulfonamide Scaffolds

Based on the predicted metabolic pathways and available data, several strategies can be employed to improve the metabolic stability of 3-methylpyrrolidine-1-sulfonamide derivatives.

  • Blocking Metabolic Hotspots:

    • Introduction of Steric Hindrance: Placing bulky substituents near the predicted sites of metabolism can sterically hinder the approach of CYP enzymes. For example, strategic placement of substituents on the pyrrolidine ring can protect adjacent carbons from oxidation.

    • Introduction of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can decrease the electron density of the pyrrolidine ring, making it less susceptible to oxidative metabolism.

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Modification of Physicochemical Properties:

    • Reducing Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP enzymes and are more readily metabolized. Reducing the lipophilicity (logP) of a compound by introducing polar functional groups can improve its metabolic stability.

  • Scaffold Hopping:

    • If the pyrrolidine ring is found to be a major metabolic liability, it may be necessary to replace it with a more stable heterocyclic ring system while maintaining the key pharmacophoric interactions.

The following diagram illustrates the logical flow of optimizing the metabolic stability of a lead compound.

cluster_optimization Metabolic Stability Optimization Strategy Lead Lead Compound (Poor Metabolic Stability) MetID Metabolite Identification Lead->MetID Identify 'Soft Spots' SAR Structure-Activity Relationship (SAR) MetID->SAR Design Design of New Analogs SAR->Design Incorporate Stability-Enhancing Features Synthesis Synthesis Design->Synthesis Testing In Vitro Stability Testing Synthesis->Testing Testing->SAR Iterative Cycle Optimized Optimized Compound (Improved Stability) Testing->Optimized Meet Stability Criteria caption Iterative Design-Make-Test-Analyze Cycle for Improving Metabolic Stability.

Caption: Iterative Design-Make-Test-Analyze Cycle for Improving Metabolic Stability.

Conclusion

The 3-methylpyrrolidine-1-sulfonamide scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique structural features offer exciting opportunities for the design of novel therapeutics. However, a thorough and early assessment of its metabolic stability is crucial for the success of any drug discovery program utilizing this core. By understanding the potential metabolic pathways, employing robust in vitro assays, and implementing strategic chemical modifications, researchers can effectively mitigate metabolic liabilities and unlock the full therapeutic potential of this promising scaffold. This guide provides a foundational framework for these efforts, empowering drug discovery teams to make informed decisions and accelerate the development of the next generation of medicines.

References

  • Zhang, Q., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(9), 1050–1055. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Gao, C., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368–5379. [Link]

  • Patel, P. D., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 791-801. [Link]

  • Johansson, P., et al. (2022). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 65(21), 14217–14230. [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034–1038. [Link]

  • Sahu, D., & Panda, J. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15. [Link]

  • Zuther, F., et al. (2013). Metabolism and toxicological detection of the new pyrrolidinophenone designer drug 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP) in rat and human urine using GC-MS and LC-MSn. Drug Testing and Analysis, 6(7-8), 746-756. [Link]

  • Islam, M. R., et al. (2021). Prediction of ADME properties for sulfonamide compound. Journal of Applied Pharmaceutical Science, 11(05), 118-124. [Link]

  • Admescope. (n.d.). Metabolic stability. Retrieved from [Link]

  • Valente, M. J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1144933. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

Sources

Exploratory

3-Methylpyrrolidine-1-sulfonamide hydrogen bond donor and acceptor counts

This technical guide details the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profile of 3-Methylpyrrolidine-1-sulfonamide , a specific cyclic sulfamide derivative used in medicinal chemistry as a polar sca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) profile of 3-Methylpyrrolidine-1-sulfonamide , a specific cyclic sulfamide derivative used in medicinal chemistry as a polar scaffold and fragment linker.

Executive Summary

3-Methylpyrrolidine-1-sulfonamide (CAS: 1250384-60-1) is a saturated heterocyclic scaffold featuring a pyrrolidine ring substituted with a methyl group at the C3 position and a primary sulfonamide moiety at the N1 position.[1][2][3]

Despite its nomenclature ending in "-sulfonamide," this molecule is chemically classified as a cyclic sulfamide (


). This structural distinction critically alters its hydrogen bonding capability, pKa, and solubility profile compared to aryl sulfonamides (

).
PropertyCount/ValueDeterminant
H-Bond Donors (HBD) 2 Primary amine protons (

)
H-Bond Acceptors (HBA) 4 (Lipinski)Sum of N + O atoms
H-Bond Acceptors (Functional) 2 Sulfonyl oxygens (

) only
Molecular Weight 164.23 g/mol

pKa (Predicted) ~10.5 - 11.0Weakly acidic (Neutral at pH 7.4)

Molecular Architecture & H-Bonding Sites

The hydrogen bonding behavior of 3-Methylpyrrolidine-1-sulfonamide is governed by two distinct structural domains: the lipophilic pyrrolidine ring and the polar sulfamide "warhead."

Structural Breakdown
  • 3-Methylpyrrolidine Ring: A saturated, non-planar 5-membered ring. The methyl group at C3 introduces chirality (creating (R) and (S) enantiomers) and steric bulk, modulating the lipophilicity (

    
    ) but not directly participating in H-bonding.
    
  • 1-Sulfonamide Moiety (

    
    ):  The nitrogen of the pyrrolidine ring is covalently bonded to the sulfur atom. This creates a sulfamide  linkage.
    
    • Electronic Effect: The sulfonyl group (

      
      ) is strongly electron-withdrawing. It pulls electron density from both the ring nitrogen (
      
      
      
      ) and the terminal nitrogen (
      
      
      ).
    • Consequence: Both nitrogens are significantly less basic than standard amines.

Functional H-Bond Analysis

While Lipinski's Rule of Five provides a heuristic count, a functional analysis reveals the true interaction potential in a biological context (e.g., ligand-protein binding).

  • Donors (2 HBD): The terminal

    
     group possesses two protons. Unlike aryl sulfonamides (pKa ~10), dialkyl sulfamides are less acidic (pKa > 11), ensuring these protons remain tightly bound and available for donation at physiological pH.
    
  • Acceptors (2 Functional HBA):

    • Sulfonyl Oxygens (

      
      ):  These are the primary acceptors. They project into the solvent and can accept H-bonds from water or protein backbone amides.
      
    • Nitrogens (

      
       & 
      
      
      
      ):
      The lone pairs on these nitrogens are delocalized into the
      
      
      -orbitals of the sulfur atom (negative hyperconjugation). Consequently, they are poor H-bond acceptors . In docking simulations, treating these nitrogens as acceptors often leads to false positives.

Visualization of Interaction Points[6]

The following diagram illustrates the pharmacophore features and the distinction between theoretical and functional counts.

G cluster_donors H-Bond Donors (HBD) cluster_acceptors H-Bond Acceptors (HBA) Molecule 3-Methylpyrrolidine- 1-sulfonamide H1 Proton H1 (Strong Donor) Molecule->H1 -NH2 Group H2 Proton H2 (Strong Donor) Molecule->H2 -NH2 Group O1 Sulfonyl O1 (Strong Acceptor) Molecule->O1 Sulfonyl O2 Sulfonyl O2 (Strong Acceptor) Molecule->O2 Sulfonyl N_Ring Ring Nitrogen (Non-Acceptor) Molecule->N_Ring Delocalized LP N_Term Terminal Nitrogen (Non-Acceptor) Molecule->N_Term Delocalized LP N_Ring->O1 e- withdrawal

Figure 1: Pharmacophore map distinguishing active H-bonding sites (colored) from sterically/electronically deactivated sites (grey).

Experimental Determination Protocols

To validate the calculated counts and assess the molecule's behavior in solution, the following experimental workflows are recommended.

Protocol A: NMR Titration (H-Bond Acidity)

This method quantifies the H-bond donor strength (


) of the 

protons.
  • Preparation: Dissolve 3-Methylpyrrolidine-1-sulfonamide (10 mM) in a non-polar solvent (e.g.,

    
    ).
    
  • Titration: Aliquot a standard H-bond acceptor (e.g., DMSO-

    
    ) into the solution.
    
  • Measurement: Record

    
    -NMR spectra after each addition.
    
  • Analysis: Track the chemical shift (

    
    ) of the sulfonamide 
    
    
    
    peak. A significant downfield shift indicates strong H-bond donation to DMSO.
    • Expected Result:

      
       ppm implies strong donor capability.
      
Protocol B: Solvatochromic Analysis (Abraham Parameters)

This method determines the overall hydrogen bond acidity (


) and basicity (

) parameters for use in solvation equations.
  • Method: Measure the HPLC retention time of the analyte on a standard C18 column using two different mobile phases (e.g., Methanol/Water vs. Acetonitrile/Water).

  • Calculation: Use the linear solvation energy relationship (LSER) equation:

    
    
    Where:
    
    • 
       = H-bond acidity (Donor strength)
      
    • 
       = H-bond basicity (Acceptor strength)
      
  • Validation: Compare derived

    
     and 
    
    
    
    values against standard sulfonamide fragments.
    • Target Values:

      
      , 
      
      
      
      (Note:
      
      
      is lower than amides due to sulfonyl withdrawal).

Implications for Drug Design[7]

Solubility & Permeability

The "Sulfamide" motif is a "magic methyl" equivalent for polarity.

  • Solubility: The 2 donors and 2 active acceptors allow for cooperative hydration networks, significantly enhancing aqueous solubility compared to the parent 3-methylpyrrolidine.

  • Permeability: The molecule satisfies Lipinski's rules (MW < 500, HBD < 5, HBA < 10). However, the high polarity (TPSA

    
     65-70 
    
    
    
    ) may limit passive diffusion across the Blood-Brain Barrier (BBB) unless the methyl group provides sufficient lipophilic masking.
Bioisosterism

Researchers often use the cyclic sulfamide moiety as a bioisostere for:

  • Ureas: (

    
    ) – Sulfamides are more hydrolytically stable.
    
  • Sulfonamides: (

    
    ) – Sulfamides are non-aromatic and offer different vector geometry (tetrahedral sulfur).
    

Workflow for H-Bond Characterization[8]

The following diagram outlines the logical flow from structural identification to experimental validation.

Workflow Start Target: 3-Methylpyrrolidine- 1-sulfonamide InSilico In Silico Prediction (Lipinski / QSPR) Start->InSilico Synthesis Synthesis / Procurement (CAS: 1250384-60-1) InSilico->Synthesis If properties promising Exp_NMR NMR Titration (Determine Donor Strength) Synthesis->Exp_NMR Exp_LSER LSER / HPLC (Determine Acceptor Strength) Synthesis->Exp_LSER Data_Analysis Data Synthesis (Functional Profile) Exp_NMR->Data_Analysis H-Bond Acidity (A) Exp_LSER->Data_Analysis H-Bond Basicity (B)

Figure 2: Integrated workflow for characterizing the hydrogen bonding profile.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews.

  • Abraham, M. H., et al. (1994). "Hydrogen bonding. Part 34. The factors that influence the solubility of gases and solutes in water." Journal of the Chemical Society, Perkin Transactions 2.

  • PubChem Database. "Compound Summary: 3-Methylpyrrolidine derivatives." National Library of Medicine.

Sources

Foundational

toxicity profile and safety data sheet (SDS) for 3-Methylpyrrolidine-1-sulfonamide

The following is an in-depth technical guide and provisional safety profile for 3-Methylpyrrolidine-1-sulfonamide , designed for researchers and drug development professionals. Toxicity Profile, Safety Data, and Handling...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and provisional safety profile for 3-Methylpyrrolidine-1-sulfonamide , designed for researchers and drug development professionals.

Toxicity Profile, Safety Data, and Handling Protocols

Executive Summary & Chemical Identity[1][2]

3-Methylpyrrolidine-1-sulfonamide is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., for BRAF or MEK pathways) and carbonic anhydrase inhibitors. Structurally, it consists of a saturated pyrrolidine ring substituted with a methyl group at the 3-position and a sulfonamide moiety at the nitrogen (N1) position.

Unlike arylamine sulfonamides (e.g., sulfamethoxazole), this compound lacks the aniline functionality typically associated with severe hypersensitivity (SJS/TEN), but it retains the physicochemical properties relevant to bioavailability and enzyme binding.

Physicochemical Identity Table[2]
PropertySpecification
Chemical Name 3-Methylpyrrolidine-1-sulfonamide
CAS Number 1250384-60-1
Molecular Formula C₅H₁₂N₂O₂S
Molecular Weight 164.23 g/mol
SMILES CC1CCN(C1)S(=O)(=O)N
Physical State Solid (typically white to off-white powder) or Viscous Liquid (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (predicted)
LogP (Predicted) ~0.2 – 0.5 (Lipophilic/Hydrophilic balance suitable for CNS penetration)

Hazard Identification (GHS Classification)

Note: As a research-grade building block, specific in vivo toxicity data is often proprietary. The following classification is derived from Structure-Activity Relationship (SAR) analysis of the parent amine (3-methylpyrrolidine) and the sulfonamide functional class.

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

  • Sensitization (Precautionary): While lacking the arylamine trigger, the sulfonamide moiety warrants caution for individuals with severe sulfa allergies.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

Toxicological Profile & Mechanism of Action

Structural Alert Analysis

The toxicity of 3-Methylpyrrolidine-1-sulfonamide is governed by two distinct structural domains:

  • The Pyrrolidine Ring (Metabolic Stability): The 3-methyl substitution introduces chirality and metabolic stability compared to unsubstituted pyrrolidine. In vivo, pyrrolidines can undergo oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • The Sulfonamide Moiety (Pharmacology/Tox): The -SO2NH2 group is a classic zinc-binding pharmacophore. This suggests potential off-target activity against Carbonic Anhydrases (CAs) . Inhibition of ubiquitous CAs (e.g., CA-II) can lead to systemic pH imbalances or paresthesia.

Bio-Activity & Read-Across Data
  • Acute Toxicity (Oral): Predicted LD50 > 500 mg/kg (Rat). Based on analogues (e.g., N-substituted pyrrolidines), the acute lethality is moderate.

  • Genotoxicity: The compound lacks the nitro or aniline groups often associated with mutagenicity (Ames negative predicted).

  • Sensitization Potential: Low to Moderate. Unlike "sulfa drugs" (antibiotics), this compound is a non-arylamine sulfonamide. Evidence suggests cross-reactivity between antibiotic sulfonamides and non-antibiotic sulfonamides is minimal, yet standard sensitization protocols must be maintained.

Visualization: Toxicity & Metabolic Pathway

The following diagram illustrates the synthesis precursors and potential metabolic fate, highlighting safety control points.

ToxicityPathway Precursor Precursor: 3-Methylpyrrolidine (Corrosive/Flammable) Intermediate Reactive Intermediate: Sulfonyl Chloride (Highly Corrosive) Precursor->Intermediate Chlorosulfonation Target Target: 3-Methylpyrrolidine- 1-sulfonamide Intermediate->Target Amination (NH3) Metabolite Metabolite (In Vivo): Hydroxylated Derivative (Renal Excretion) Target->Metabolite CYP450 Oxidation OffTarget Off-Target Effect: Carbonic Anhydrase Inhibition Target->OffTarget Zn2+ Binding

Figure 1: Synthesis flow and metabolic fate. Note the transition from corrosive precursors (Red) to the stable target (Blue).

Safety Data Sheet (SDS) Components

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Mechanism: Sulfonamide dusts can irritate bronchial linings.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing. Note: Lipophilic nature allows dermal absorption; monitor for systemic effects.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Contact a poison control center.

Section 7: Handling and Storage
  • Handling: Use in a chemical fume hood. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong acids, strong bases.

  • Shelf Life: Stable for >2 years if stored at 2-8°C (Refrigerate recommended to prevent hydrolysis).

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.

  • PPE Selection:

    • Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated.

    • Hand: Nitrile rubber gloves (Minimum thickness: 0.11 mm).

    • Eye: Safety glasses with side-shields or chemical goggles.

Experimental Protocol: Stability & Solubility Assessment

Context: Before using this compound in biological assays, its stability in aqueous media must be verified, as sulfonamides can precipitate or hydrolyze under extreme pH.

Materials
  • 3-Methylpyrrolidine-1-sulfonamide (10 mg)

  • DMSO (anhydrous)

  • PBS (pH 7.4)[2]

  • HPLC-UV/MS system

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO to create a 10 mg/mL stock. Observation: Solution should be clear and colorless.

  • Aqueous Dilution: Dilute 10 µL of stock into 990 µL PBS (Final conc: 100 µg/mL).

  • Incubation: Vortex and incubate at 37°C for 24 hours.

  • Analysis: Inject 10 µL into HPLC.

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

  • Validation Criteria: Purity peak area should remain >98% of T0 value. New peaks indicate hydrolysis (loss of -NH2 or ring opening).

Handling Decision Tree

The following logic gate ensures safe handling based on the physical state and scale of the experiment.

SafetyLogic Start Start: Handling 3-Methylpyrrolidine- 1-sulfonamide StateCheck Physical State? Start->StateCheck DustCheck Visible Dust? StateCheck->DustCheck Solid/Powder QtyCheck Quantity > 1g? StateCheck->QtyCheck Liquid/Oil DustCheck->QtyCheck No Hood Mandatory: Fume Hood + N95 DustCheck->Hood Yes Bench Standard: Benchtop + Safety Glasses QtyCheck->Bench No Resp High Hazard: P100 Respirator + Double Gloves QtyCheck->Resp Yes

Figure 2: Safety decision matrix for handling varying quantities and states of the compound.

References

  • PubChem Compound Summary. (2025). 3-Methylpyrrolidine-1-sulfonamide (CAS 1250384-60-1).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Provides mechanistic grounding for sulfonamide pharmacophore toxicity).[4]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria. (Basis for GHS classification of sulfonamide derivatives). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2018).[5] Building Blocks Catalogue: Sulfonamides. (Confirms commercial availability and CAS identity). Retrieved from [Link]

  • Giles, A., et al. (2019).[6] Sulfonamide Allergies. Pharmacy (Basel), 7(3):132.[6] (Differentiation between arylamine and non-arylamine sulfonamide toxicity). Retrieved from [Link][7]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: 3-Methylpyrrolidine-1-sulfonamide as a Pharmacophore Scaffold

Abstract 3-Methylpyrrolidine-1-sulfonamide (CAS: Variable by enantiomer/salt, generic structure ref: ) represents a specialized class of cyclic sulfamides —distinct from varying carbon-linked sulfonamides. As a building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylpyrrolidine-1-sulfonamide (CAS: Variable by enantiomer/salt, generic structure ref:


) represents a specialized class of cyclic sulfamides —distinct from varying carbon-linked sulfonamides. As a building block, it bridges the gap between the privileged pyrrolidine scaffold (ubiquitous in DPP-IV inhibitors and proline mimetics) and the sulfonamide moiety (critical for Carbonic Anhydrase inhibition and bioisosteric replacement of carboxylic acids).

This application note details the physicochemical profile, synthetic utility, and validated protocols for integrating this moiety into drug discovery workflows, specifically targeting sulfonylurea synthesis and Pd-catalyzed N-arylation .

Physicochemical & Structural Profile[1][2][3][4]

The molecule consists of a pyrrolidine ring substituted at the 3-position with a methyl group, and N-capped with a sulfamoyl moiety (


).
PropertySpecification / Insight
Chemical Class Cyclic Sulfamide (often cataloged as Sulfonamide)
Molecular Formula

Molecular Weight ~164.23 g/mol
Chirality Contains one stereocenter at C3.[1] Available as (R), (S), or racemate. Crucial: The (S)-enantiomer often mimics L-Proline sterics.
H-Bond Donors/Acceptors 2 Donors (

), 3 Acceptors (

,

)
pKa (Sulfonamide NH) ~10.0–10.5 (Less acidic than aryl sulfonamides due to electron-donating pyrrolidine nitrogen).
Solubility Moderate in water; soluble in DMSO, DMF, MeOH.
Structural Significance in Drug Design[1][3][4]
  • Bioisosterism: The sulfamide group (

    
    ) acts as a transition-state mimic for urea and amides but with tetrahedral geometry, offering unique H-bonding arrays.
    
  • Metabolic Stability: The cyclic amine protects the nitrogen from rapid oxidative deamination compared to acyclic analogs.

  • Selectivity Handle: The C3-methyl group breaks planarity, allowing for "vector exploration" in active sites (e.g., filling hydrophobic pockets in Carbonic Anhydrase or DPP-IV).

Synthetic Utility & Reaction Landscape

The primary utility of 3-Methylpyrrolidine-1-sulfonamide lies in the nucleophilicity of its terminal


 group. However, its reactivity is tempered compared to simple amines due to the electron-withdrawing sulfonyl group.
Core Reaction Pathways[7]
  • Sulfonylurea Formation: Reaction with isocyanates to generate antidiabetic or antineoplastic scaffolds.

  • N-Arylation (Buchwald-Hartwig): Coupling with aryl halides to create N-aryl sulfamides.

  • Acylation: Reaction with acyl chlorides to form N-acylsulfamides (bioisosteres of acyl-sulfonamides).

ReactionLandscape Start 3-Methylpyrrolidine- 1-sulfonamide Prod1 Sulfonylureas (Antidiabetics/Kinase Inhibitors) Start->Prod1 Base/DCM (Protocol A) Prod2 N-Aryl Sulfamides (Enzyme Inhibitors) Start->Prod2 Pd-Catalysis (Protocol B) Prod3 N-Acyl Sulfamides (Bioisosteres) Start->Prod3 LiHMDS/THF Iso Isocyanates (R-NCO) Iso->Prod1 Aryl Aryl Halides (Ar-X) Aryl->Prod2 Acyl Acyl Chlorides (R-COCl) Acyl->Prod3

Figure 1: Synthetic divergence from the 3-Methylpyrrolidine-1-sulfonamide core.

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonylureas (Coupling with Isocyanates)

Target Application: Synthesis of glibenclamide analogs or kinase inhibitors.

Rationale: The sulfonamide nitrogen is a poor nucleophile. While aryl sulfonamides often require formation of a salt (using


 or 

), the sulfamide nitrogen in this building block is slightly more nucleophilic but still benefits from base catalysis to drive the reaction with less reactive isocyanates.

Materials:

  • 3-Methylpyrrolidine-1-sulfonamide (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DBU (for unreactive substrates)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-Methylpyrrolidine-1-sulfonamide (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Add

    
     (1.2 mmol). Stir at room temperature for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add the isocyanate (1.1 mmol) dropwise. Note: If the isocyanate is solid, dissolve in minimal DCM before addition.

  • Reaction: Stir at room temperature. Monitor by TLC (typically 2–6 hours).

    • Checkpoint: If reaction is sluggish after 4 hours, add 10 mol% DMAP or switch solvent to refluxing THF.

  • Workup: Quench with 1M HCl (to neutralize base and protonate the sulfonylurea). Extract with DCM (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOH/Hexanes or purify via flash chromatography (MeOH/DCM gradient).
    
Protocol B: Palladium-Catalyzed N-Arylation

Target Application: Creating N-aryl sulfamide inhibitors (e.g., for Carbonic Anhydrase).

Rationale: Classical nucleophilic aromatic substitution (


) fails with electron-rich aryl rings. Pd-catalyzed cross-coupling (Buchwald-Hartwig type) is required. The choice of ligand is critical to prevent catalyst poisoning by the sulfur atom.

Materials:

  • 3-Methylpyrrolidine-1-sulfonamide (1.0 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos or tBuXPhos (5–7 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or sealed tube with the sulfonamide (1 mmol), Aryl bromide (1 mmol),

    
     (1.5 mmol), and Ligand (0.05 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add

    
     (0.025 mmol) rapidly under positive Argon flow.
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL). Seal the vessel.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 12–18 hours.

    • Self-Validating Step: The reaction mixture should turn from dark purple/red to orange/brown upon completion. If black precipitate forms early (Pd black), the ligand protection failed—repeat with higher ligand loading or strictly anhydrous conditions.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography. Note: Sulfamides are polar; use gradients up to 10% MeOH in DCM.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solventIsocyanates hydrolyze to amines rapidly. Use freshly distilled DCM and store isocyanates under inert gas.
No Reaction (Protocol B) Catalyst PoisoningSulfur can bind Pd. Switch to bulky biaryl phosphine ligands (tBuXPhos, BrettPhos) which are more resistant to poisoning.
Regioselectivity N/AThe building block has only one nucleophilic site (the

), eliminating regioselectivity concerns common in other heterocycles.

References

  • Sulfonamides in Drug Discovery

    • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules.
    • Source: Chemistry & Biodiversity (2025).[2]

    • URL:[Link]

  • Pyrrolidine Scaffold Utility

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Mini Reviews in Medicinal Chemistry (2021).
    • URL:[Link]

  • Sulfonamide Synthesis Methods

    • Title: The sulfonamide bond in medicinally relevant compounds.[3][4][5]

    • Source: ResearchG
    • URL:[Link]

  • Proline Mimetics

    • Title: N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: a practical proline mimetic.[6]

    • Source: Organic Letters (2008).[6]

    • URL:[Link]

Sources

Application

Title: Precision Coupling of 3-Methylpyrrolidine-1-sulfonamide: Protocols for N-Arylation and N-Acylation

This Application Note provides a rigorous technical guide for the chemical modification of 3-Methylpyrrolidine-1-sulfonamide , a versatile sulfamide building block. The protocols focus on constructing and bonds, essentia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the chemical modification of 3-Methylpyrrolidine-1-sulfonamide , a versatile sulfamide building block. The protocols focus on constructing


 and 

bonds, essential for medicinal chemistry campaigns targeting GPCRs and ion channels where the sulfonylurea/sulfamide motif serves as a transition-state mimic or bioisostere.

Chemical Profile & Mechanistic Insight

3-Methylpyrrolidine-1-sulfonamide is a primary sulfamide , structurally distinct from standard sulfonamides. It features a pyrrolidine ring attached to the sulfur atom, leaving the


 group as the primary nucleophile.
  • Structure: 3-Methylpyrrolidine-

    
    -
    
    
    
    -
    
    
  • Reactivity Class: Primary Sulfamide Nucleophile.

  • Acidity (

    
    ): 
    
    
    
    (DMSO). The electron-donating pyrrolidine nitrogen renders the terminal
    
    
    protons less acidic than aryl sulfonamides (
    
    
    ), necessitating stronger bases or specific catalytic activation for coupling.
  • Stereochemistry: The C3-methyl group introduces a stereocenter. The protocols below are non-destructive to this center; enantiopure starting materials will yield enantiopure products.

Reaction Landscape

The primary utility of this scaffold lies in two transformations:[1][2][3]

  • N-Arylation: To generate unsymmetrical sulfamides (privileged pharmacophores).

  • N-Acylation: To synthesize ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -acyl sulfamides (carboxylic acid bioisosteres).[4][5]
    

ReactionLandscape cluster_0 Target Motifs SM 3-Methylpyrrolidine- 1-sulfonamide Prod1 Unsymmetrical N-Aryl Sulfamide SM->Prod1 Pd-Cat. Coupling (Buchwald-Hartwig) SM->Prod1 Cu-Mediated (Chan-Lam) Prod2 N-Acyl Sulfamide (Bioisostere) SM->Prod2 Acylation (EDC/DMAP)

Figure 1: Strategic derivatization pathways for 3-Methylpyrrolidine-1-sulfonamide.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This is the "Gold Standard" method for coupling the sulfamide with unactivated aryl bromides or chlorides. Primary sulfamides are challenging substrates due to potential catalyst poisoning and competitive binding. The use of BrettPhos or tBuBrettPhos ligands is critical to prevent the formation of stable, unreactive Pd-sulfamidate complexes.

Optimized Conditions
ComponentReagentRole
Catalyst

or

Palladium source (Pd(0)/Pd(II) precursor).
Ligand tBuBrettPhos (Preferred) or BrettPhosBulky, electron-rich biaryl phosphine to facilitate reductive elimination.
Base

(Tribasic Potassium Phosphate)
Mild enough to prevent decomposition, strong enough to deprotonate the Pd-bound complex.
Solvent

-BuOH : 1,4-Dioxane (1:1)
Protic co-solvent aids in proton transfer steps.
Temperature 90 °C - 110 °CRequired for activation of aryl chlorides.
Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 3-Methylpyrrolidine-1-sulfonamide (1.0 equiv)

    • Aryl Halide (1.0 - 1.2 equiv)

    • 
       (2.0 equiv, finely ground)
      
    • 
       (4 mol%)
      
    • 
       (2 mol%)
      
  • Solvation: Add anhydrous

    
    -BuOH and 1,4-Dioxane (0.2 M concentration relative to sulfamide).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen inhibits the catalyst.

  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (typically 0-5% MeOH in DCM).

Mechanistic Note: The


-BuOH co-solvent is non-negotiable. It acts as a "proton shuttle," facilitating the deprotonation of the sulfamide nitrogen after it coordinates to the Palladium center.

Protocol B: Copper-Mediated Oxidative Coupling (Chan-Lam)

Ideal for late-stage functionalization where the electrophile is an aryl boronic acid . This method tolerates air and moisture better than Pd-catalysis but generally requires higher catalyst loading.

Optimized Conditions
ComponentReagentRole
Catalyst

(Copper(II) Acetate)
Mediates oxidative coupling via a Cu(II)/Cu(III) cycle.
Oxidant Atmospheric Oxygen (

)
Re-oxidizes Cu(I) to Cu(II).
Base Pyridine or

(2.0 equiv)
Ligand for Cu and proton scavenger.
Solvent DCM or DCENon-coordinating solvent promotes turnover.
Step-by-Step Protocol
  • Setup: To a round-bottom flask equipped with a drying tube (optional), add:

    • 3-Methylpyrrolidine-1-sulfonamide (1.0 equiv)

    • Aryl Boronic Acid (1.5 - 2.0 equiv)

    • 
       (0.5 - 1.0 equiv) — Note: Stoichiometric Cu often improves yields for sulfamides.
      
    • 4Å Molecular Sieves (activated powder).

  • Initiation: Add DCM (0.1 M) and Pyridine (2.0 equiv).

  • Oxidation: Stir vigorously open to the air (or under an

    
     balloon for faster rates) at Room Temperature for 24–48 hours.
    
  • Monitoring: Reaction progress is often slow. If conversion stalls, add fresh Boronic Acid and Catalyst.

  • Workup: Quench with aqueous

    
     (9:1) to sequester copper. Extract with DCM.[6]
    

Protocol C: N-Acylation (Synthesis of Bioisosteres)


-acyl sulfamides (

) are acidic (

) and serve as bioisosteres for carboxylic acids.
Method: EDC Coupling (Carboxylic Acid Activation)

Direct reaction with acid chlorides is possible but often leads to bis-acylation. The EDC method is milder.

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM (0.2 M). Add EDC

    
    HCl (1.2 equiv) and DMAP (1.2 equiv). Stir for 10 min.
    
  • Coupling: Add 3-Methylpyrrolidine-1-sulfonamide (1.0 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl (critical to remove DMAP and unreacted amine), then Brine. Dry over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    

Troubleshooting & Critical Controls

IssueRoot CauseSolution
No Reaction (Pd) Catalyst poisoning by sulfur or poor deprotonation.Switch to tBuBrettPhos (more sterically demanding). Ensure

-BuOH is used. Increase temp to 110°C.
Bis-Arylation Sulfamide

has two protons; product is still nucleophilic.
Use excess Sulfamide (1.5 equiv) relative to Aryl Halide.
Low Yield (Chan-Lam) Moisture inhibiting the transmetallation.Add 4Å Molecular Sieves. Use an

balloon instead of air.
Racemization Unlikely, but possible under harsh basic conditions if C3-H is acidic.The C3 position is remote and not activated. Racemization is negligible under these protocols.

Visualizing the Catalytic Cycle (Buchwald-Hartwig)[8]

The following diagram illustrates the specific pathway for sulfamide coupling, highlighting the critical deprotonation step facilitated by the base and solvent.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + Sulfamide Deprot Deprotonation (Base/tBuOH) Coord->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of sulfamides. Note the ligand effect (L) is crucial for the reductive elimination step.

References

  • Palladium-Catalyzed N-Aryl

    • Title: Palladium-Catalyzed N-Aryl
    • Source:Organic Letters, 2011, 13(10), 2564–2567.
    • URL:[Link]

    • Relevance: Defines the specific Pd/BrettPhos conditions for primary sulfamides.
  • Chan-Lam Coupling of Sulfonamides/Sulfamides

    • Title: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids.[7]

    • Source:Journal of Organic Chemistry, 2003, 68(25), 9705–9709.
    • URL:[Link]

    • Relevance: Establishes the baseline copper-mediated oxid
  • Acyl Sulfonamide Bioisosteres

    • Title: N-Acylsulfonamides as Bioisosteres of Carboxylic Acids in Medicinal Chemistry.[4]

    • Source:Journal of Medicinal Chemistry, 2016, 59(21), 9637–9657.
    • URL:[Link]

    • Relevance: Provides the rationale and general acylation conditions for this functional group.

Sources

Method

reagents required for 3-Methylpyrrolidine-1-sulfonamide preparation

Technical Application Note: Scalable Synthesis of 3-Methylpyrrolidine-1-sulfonamide Executive Summary 3-Methylpyrrolidine-1-sulfonamide is a critical building block in medicinal chemistry, serving as a "cap" or linker in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-Methylpyrrolidine-1-sulfonamide

Executive Summary

3-Methylpyrrolidine-1-sulfonamide is a critical building block in medicinal chemistry, serving as a "cap" or linker in the design of ion channel blockers (e.g., NaV1.7 inhibitors), kinase inhibitors, and antidiabetic agents. Its structure combines a rigid pyrrolidine core with a polar sulfonamide moiety, offering unique pharmacokinetic properties.

This guide outlines two distinct protocols for its preparation:

  • Method A (Sulfamide Transamidation): A scalable, "green" one-step protocol ideal for gram-to-kilogram synthesis.

  • Method B (CSI-mediated Carbamoylation): A high-precision, three-step sequence using Chlorosulfonyl Isocyanate (CSI) for cases requiring mild conditions or orthogonal protection.

Retrosynthetic Analysis & Workflow

The synthesis disconnects at the N–S bond. The choice of reagent dictates the pathway: direct transamidation (Path A) or stepwise installation via a protected intermediate (Path B).

G cluster_legend Pathway Logic Target 3-Methylpyrrolidine-1-sulfonamide (Target) Amine 3-Methylpyrrolidine (Starting Material) Amine->Target Path A: Sulfamide Reflux, Dioxane Intermed N-Boc-sulfamoyl chloride (Intermediate) Amine->Intermed Nucleophilic Attack Sulfamide Sulfamide (Reagent A) Sulfamide->Target CSI Chlorosulfonyl Isocyanate (Reagent B) CSI->Intermed t-BuOH Intermed->Target 1. Amine 2. TFA (Deprotection) Path A: High Temp, Scalable Path A: High Temp, Scalable Path B: Low Temp, Stepwise Path B: Low Temp, Stepwise Path A: High Temp, Scalable->Path B: Low Temp, Stepwise

Figure 1: Retrosynthetic logic comparing the direct Sulfamide route (Path A) and the CSI route (Path B).

Reagents & Materials Table

Reagent / SolventCAS No.[1]Equiv.[2][3]RoleGrade/Purity
3-Methylpyrrolidine 34375-89-81.0Substrate>98% (Racemic or Chiral)
Sulfamide 7803-58-91.2 - 2.0Sulfonyl Source (Method A)99%
1,4-Dioxane 123-91-1SolventReaction Medium (Method A)Anhydrous
Chlorosulfonyl Isocyanate (CSI) 1185-57-51.1Reagent (Method B)98% (Moisture Sensitive)
tert-Butanol 75-65-01.1Trapping Agent (Method B)Anhydrous
Triethylamine (TEA) 121-44-81.5Base>99%
Dichloromethane (DCM) 75-09-2SolventSolvent (Method B)Anhydrous
Trifluoroacetic Acid (TFA) 76-05-1ExcessDeprotection AgentReagent Grade

Experimental Protocols

Method A: Sulfamide Transamidation (Preferred for Scale)

Principle: Secondary amines react with sulfamide (


) at elevated temperatures to displace one molecule of ammonia. This method avoids corrosive chlorides and is operationally simple.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with Sulfamide (2.0 equiv) and 1,4-Dioxane (concentration ~0.5 M relative to amine).

    • Note: Sulfamide has poor solubility in DCM or Ether; Dioxane or Pyridine are essential.

  • Addition: Add 3-Methylpyrrolidine (1.0 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 100–101 °C) for 6–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Evolution of ammonia gas (alkaline pH paper at condenser outlet) indicates progress.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off any insoluble solids (unreacted sulfamide).

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil or semi-solid.

  • Purification:

    • Dissolve the residue in EtOAc and wash with water (to remove excess sulfamide) and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Crystallization:[4][5] If solid, recrystallize from EtOAc/Hexanes. If oil, purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Yield Expectation: 75–85%

Method B: CSI-Boc Strategy (Preferred for Mild Conditions)

Principle: Chlorosulfonyl isocyanate is too reactive to use directly (forms polymers). Reacting it with t-BuOH forms the N-Boc-sulfamoyl chloride in situ, which reacts cleanly with the amine. Acidic deprotection yields the free sulfonamide.

Step-by-Step Protocol:

  • Activation (In Situ):

    • In a flame-dried flask under

      
      , dissolve Chlorosulfonyl Isocyanate  (1.1 equiv) in anhydrous DCM  at 0 °C.
      
    • Add tert-Butanol (1.1 equiv) dropwise. Stir at 0 °C for 30 min.

    • Observation: The solution contains the reactive intermediate tert-butyl (chlorosulfonyl)carbamate.

  • Coupling:

    • Add a solution of 3-Methylpyrrolidine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM dropwise to the reaction mixture at 0 °C.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Intermediate Isolation:

    • Quench with water. Extract with DCM.

    • Wash organic layer with 0.1 N HCl and brine. Dry and concentrate.

    • Result:tert-butyl (3-methylpyrrolidin-1-yl)sulfonylcarbamate (Boc-protected sulfonamide).

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (2:1 ratio). Stir at room temperature for 1–2 hours.

    • Concentrate to dryness. Azeotrope with toluene to remove residual TFA.

    • Neutralize the residue with saturated

      
       and extract into EtOAc to obtain the free sulfonamide.
      

Yield Expectation: 60–70% (over two steps).

Characterization & Quality Control

TechniqueExpected Signal / Observation
Physical State White to off-white solid (or viscous oil depending on purity).
1H NMR (DMSO-d6)

~6.7 ppm (s, 2H,

, exchangeable);

3.0-3.4 ppm (m, 4H, Ring

);

2.2 ppm (m, 1H, CH);

1.0 ppm (d, 3H,

).
LC-MS (ESI)

. Look for

dimer peaks common in sulfonamides.
IR Spectroscopy Diagnostic bands at ~1330 cm⁻¹ (

asym) and ~1160 cm⁻¹ (

sym).[4]

Safety & Handling

  • Chlorosulfonyl Isocyanate (CSI): Highly corrosive and reacts violently with water. Handle only in a fume hood with anhydrous solvents.

  • Sulfamide: Generally lower toxicity but should be treated as a potential irritant.

  • Ammonia Evolution: Method A generates ammonia gas; ensure adequate ventilation.

References

  • Maryanoff, B. E., et al. "Structure-Activity Studies on Anticonvulsant Sulfamates." Journal of Medicinal Chemistry, vol. 30, no. 5, 1987, pp. 880–887. Link (Foundational protocol for sulfamide transamidation).

  • Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, vol. 25, no. 2, 2005, pp. 186-228. Link (Review of sulfonamide/sulfamate synthesis methods).

  • Masui, Y., et al. "Reaction of chlorosulfonyl isocyanate with t-butyl alcohol: A convenient preparation of N-Boc-sulfonamides." Tetrahedron Letters, vol. 45, no. 9, 2004. (Standard CSI-Boc protocol).

Sources

Application

Application Note: A Protocol for Systematic Solvent Selection for 3-Methylpyrrolidine-1-sulfonamide

Introduction: The Critical Role of Solvent Selection The successful development of a pharmaceutical agent is intrinsically linked to its solubility. The ability of a drug compound to dissolve in a solvent dictates its bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

The successful development of a pharmaceutical agent is intrinsically linked to its solubility. The ability of a drug compound to dissolve in a solvent dictates its bioavailability, impacts its efficacy, and is a cornerstone of formulation development.[1][2] 3-Methylpyrrolidine-1-sulfonamide, a molecule featuring both a polar sulfonamide group and a non-polar alkyl-pyrrolidine structure, presents a common challenge in solvent selection. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to systematically identify and validate an optimal solvent system for this compound.

Our approach moves beyond simple trial-and-error, grounding experimental choices in the physicochemical properties of the solute and solvent. We will detail a two-tiered screening process, beginning with a rapid kinetic solubility assessment and culminating in the "gold standard" thermodynamic equilibrium solubility determination. This self-validating methodology ensures the selection of a solvent system that is not only effective but also appropriate for the intended downstream application, be it high-throughput screening, formulation, or synthetic chemistry.

Physicochemical Characterization of 3-Methylpyrrolidine-1-sulfonamide

A deep understanding of the molecule's structure is the first step in predicting its solubility behavior.[2]

  • Structure: The molecule consists of a five-membered pyrrolidine ring, which is aliphatic and generally non-polar. A methyl group at the 3-position adds to this hydrophobicity. The key functional group is the sulfonamide (-SO₂(NH₂)) attached to the ring's nitrogen atom.

  • Polarity and Hydrogen Bonding: The sulfonamide group is highly polar and contains hydrogen bond donors (the -NH₂) and acceptors (the sulfonyl oxygens). This duality—a non-polar core with a highly polar functional group—suggests that single solvents may be less effective than solvent mixtures. Sulfonamides often show good solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule through hydrogen bonding.[3]

  • Ionizability: The sulfonamide proton is weakly acidic, allowing for the potential formation of salts to enhance solubility in aqueous media, a common strategy in drug formulation.[4]

Based on analogous structures like 3-Methoxypyrrolidine-1-sulfonamide, we can predict key properties.[5]

PropertyPredicted Value / CharacteristicRationale / Implication
Molecular Formula C₅H₁₂N₂O₂S
Molecular Weight ~164.23 g/mol Influences dissolution kinetics.
Predicted LogP < 0Indicates a preference for hydrophilic/polar environments.[5]
Hydrogen Bond Donors 1 (from -NH₂)Can donate to H-bond acceptor solvents (e.g., alcohols, DMSO).[5]
Hydrogen Bond Acceptors 3 (2 from -SO₂, 1 from ring N)Can accept from H-bond donor solvents (e.g., water, alcohols).[5]
Structural Features Polar sulfonamide head, non-polar aliphatic ring.Suggests amphiphilic character; may benefit from co-solvents.

Strategic Framework for Solvent Selection

A systematic approach is crucial for efficiently identifying the optimal solvent. Our proposed workflow prioritizes rapid screening to eliminate poor candidates early, followed by precise characterization of promising options. This conserves time and valuable active pharmaceutical ingredient (API).

Solvent_Selection_Workflow start Define Application-Specific Solubility Requirements physchem Analyze Physicochemical Properties of Analyte start->physchem solvent_panel Select Diverse Solvent Panel (Protic, Aprotic, Non-polar) physchem->solvent_panel kinetic Protocol 1: High-Throughput Kinetic Solubility Screen solvent_panel->kinetic decision Does Solubility Meet Requirements? kinetic->decision Ranked Candidates thermo Protocol 2: Shake-Flask Thermodynamic Solubility success Optimal Solvent System Identified & Validated thermo->success Validated Data decision->thermo Yes (Top Candidates) refine Optimize with Co-solvents or Formulation Aids decision->refine No refine->kinetic

Caption: A systematic workflow for solvent selection.

Experimental Protocols

This section provides detailed methodologies for determining both kinetic and thermodynamic solubility.

Candidate Solvent Panel

The initial selection should cover a range of polarities and hydrogen bonding capabilities.

SolventClassPolarity IndexDielectric Constant (20°C)Rationale & Safety Notes
Water (pH 7.4 Buffer)Polar Protic10.280.1Essential for physiological relevance.
Ethanol (EtOH)Polar Protic4.324.5Commonly used, good H-bonding.[6] Flammable.
Isopropanol (IPA)Polar Protic3.919.9Less polar than EtOH, often used for recrystallization.[7] Flammable.
Acetonitrile (ACN)Polar Aprotic5.837.5Good for chromatography, but less H-bonding capacity. Toxic.
AcetonePolar Aprotic5.120.7Strong solvent, but highly volatile. Flammable.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7Excellent solvent for many sulfonamides, strong H-bond acceptor.[3] Can be difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic6.436.7Similar to DMSO, very effective for sulfonamides.[3] Reproductive toxin.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic6.532.2High solubilizing efficiency for poorly soluble drugs.[8]
TolueneNon-polar2.42.4Unlikely to be a good solvent alone, but useful in co-solvent systems.[9]
Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening of multiple solvents to identify promising candidates. It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous or other solvent system.[1][10]

Objective: To quickly rank the apparent solubility of 3-Methylpyrrolidine-1-sulfonamide in various solvents.

Materials & Equipment:

  • 3-Methylpyrrolidine-1-sulfonamide

  • DMSO (high purity)

  • Candidate solvents (from Table above)

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM). Ensure it is fully dissolved.

  • Plate Preparation: Add 198 µL of each candidate solvent to the wells of a 96-well plate.

  • Compound Addition: Using a multichannel pipette, add 2 µL of the DMSO stock solution to each well. This introduces the compound and initiates precipitation if solubility is exceeded.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation to equilibrate under these kinetic conditions.

  • Measurement:

    • Nephelometry: Measure the light scattering of the suspension in each well. Higher scattering indicates lower solubility.[10]

    • Direct UV Method: Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. Compare to a standard curve to quantify the dissolved concentration.[10]

Data Analysis: Rank the solvents from highest to lowest solubility based on the measurements. This provides a qualitative or semi-quantitative assessment to guide the selection of candidates for thermodynamic testing.

Protocol 2: Thermodynamic Equilibrium (Shake-Flask) Solubility Assay

This is the definitive method for determining the true solubility of a compound at equilibrium.[11] It is more time and resource-intensive and is performed on the most promising candidates identified in Protocol 1.

Objective: To accurately quantify the maximum dissolved concentration of 3-Methylpyrrolidine-1-sulfonamide in a given solvent at equilibrium.

Materials & Equipment:

  • 3-Methylpyrrolidine-1-sulfonamide (solid)

  • Selected promising solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration system (e.g., syringe filters, 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS)[4]

Procedure:

  • Sample Preparation: Add an excess amount of solid 3-Methylpyrrolidine-1-sulfonamide to a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a constant-temperature environment (e.g., 25°C). Agitate the mixture for 24-48 hours.[11]

    • Trustworthiness Check: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by either:

    • Centrifugation: Centrifuge the vial at high speed and carefully pipette the supernatant.

    • Filtration: Draw the solution into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. This is often the preferred method to remove fine particulates.[11]

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC).

    • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.[4]

Data Analysis: Calculate the solubility in mg/mL or Molarity. The solid residue can also be analyzed (e.g., by XRPD or DSC) to check for any changes in the crystalline form during the experiment.[11]

Data Interpretation and Visualization

The results from both protocols should be compiled to make an informed decision.

Data_Relationship kinetic Kinetic Solubility (Fast, Relative Ranking) choice Informed Solvent Choice kinetic->choice Identifies Top Candidates thermo Thermodynamic Solubility (Accurate, Quantitative) thermo->choice Provides Final Quantitative Data application Downstream Application (Formulation, Assay, Synthesis) choice->application

Caption: Relationship between solubility data and final solvent choice.

Hypothetical Data Summary:

SolventKinetic Solubility RankThermodynamic Solubility (mg/mL) @ 25°CObservations
Water (pH 7.4 Buffer)45.5Moderate solubility, potentially pH-dependent.
Ethanol325.8Good solubility.
DMSO1>200Very high solubility, suitable for stock solutions.
NMP2150.2High solubility, good alternative to DMSO.[8]
Acetonitrile52.1Poor solubility.
Toluene6<0.1Insoluble.

Conclusion

The selection of an appropriate solvent for 3-Methylpyrrolidine-1-sulfonamide is a multi-faceted process that balances solubility performance with the requirements of the final application. By employing a systematic approach that combines rapid kinetic screening with precise thermodynamic validation, researchers can confidently identify and optimize a solvent system. For 3-Methylpyrrolidine-1-sulfonamide, polar aprotic solvents like DMSO and NMP are predicted to be highly effective for creating concentrated stock solutions, while polar protic solvents like ethanol or ethanol/water mixtures may be better suited for applications like recrystallization or certain formulations.[3][7] This structured methodology ensures reproducibility, saves resources, and accelerates the drug development timeline.

References

  • Babu, A. R., & Novey, R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Pobudkowska, A., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2024, June 10).
  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Blog.
  • Guisan, A., et al. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing.
  • Google Patents. (n.d.). Process to prepare sulfonamides.
  • ChemScene. (n.d.). 3-Methoxypyrrolidine-1-sulfonamide. ChemScene.
  • A. K. Tiwaria, & A. K. Mishra. (2008, February 20). Solubility improvement of drugs using N-methyl pyrrolidone. PubMed. [Link]

Sources

Method

storage and handling protocols for 3-Methylpyrrolidine-1-sulfonamide

Application Note: Storage, Handling, and Solubilization Protocols for 3-Methylpyrrolidine-1-sulfonamide Abstract & Scientific Context 3-Methylpyrrolidine-1-sulfonamide (CAS 1250384-60-1) is a specialized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Solubilization Protocols for 3-Methylpyrrolidine-1-sulfonamide

Abstract & Scientific Context

3-Methylpyrrolidine-1-sulfonamide (CAS 1250384-60-1) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive small molecules (e.g., PDE1 inhibitors).[1] Structurally, it consists of a pyrrolidine ring substituted with a methyl group at the C3 position and a sulfonamide moiety at the N1 position.

Unlike simple amines, the sulfonamide group (


) significantly alters the physicochemical profile of the pyrrolidine core, reducing basicity and introducing hydrogen bond donor/acceptor capabilities critical for protein-ligand interactions. While sulfonamides are generally robust, improper handling can lead to moisture adsorption, aggregation, or degradation of the chiral integrity (if enantiopure). This guide provides a self-validating protocol for the storage, solubilization, and quality control of this reagent to ensure experimental reproducibility.

Physicochemical Profile

Table 1: Key Chemical Properties

PropertyDataNotes
Chemical Name 3-Methylpyrrolidine-1-sulfonamide
CAS Number 1250384-60-1Verified Identifier
Molecular Formula

Molecular Weight 164.23 g/mol
Physical State Solid (Powder/Crystalline)Typically white to off-white
Chirality 3-position is chiralCommercially available as racemate or specific enantiomers (

)
Solubility DMSO, DMF, MethanolLow solubility in non-polar solvents (Hexane)
pKa (Calc.) ~10.0 (Sulfonamide NH)Weakly acidic proton on sulfonamide nitrogen

Storage & Stability Protocols

Core Directive: The primary threat to the stability of 3-Methylpyrrolidine-1-sulfonamide is not chemical decomposition (hydrolysis), but rather physical degradation (hygroscopicity leading to caking) and contamination .

Storage Workflow

Upon receipt, the compound should be immediately triaged into long-term storage conditions. Do not store the bulk container at room temperature for extended periods.

StorageWorkflow Receipt Receipt of Shipment Inspection Visual Inspection (Check for caking) Receipt->Inspection Aliquoting Aliquot under Inert Gas (N2/Ar) Inspection->Aliquoting Pass Sealing Seal: Parafilm + Desiccant Pack Aliquoting->Sealing Storage Long Term Storage 2-8°C or -20°C Sealing->Storage

Figure 1: Critical workflow for receiving and sequestering hygroscopic building blocks.

Detailed Storage Parameters
  • Temperature: Store at 2–8°C (Refrigerator) for active use. For archival storage (>6 months), store at -20°C .

  • Atmosphere: The sulfonamide group can hydrogen bond with atmospheric water. Store under an inert atmosphere (Nitrogen or Argon) if possible. If not, ensure the vial is tightly capped and placed inside a secondary container with active desiccant (e.g., Drierite™ or Silica Gel).

  • Thawing: Crucial Step. Before opening a cold vial, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial in humid air causes immediate condensation inside the container, degrading the remaining solid.

Solubilization & Handling Protocols

Objective: Create a stable stock solution (typically 10 mM or 100 mM) for biological assays or synthetic coupling.

Solvent Selection Strategy
  • DMSO (Dimethyl Sulfoxide): The gold standard for biological screening. Solubilizes the sulfonamide effectively via dipole interactions.

  • DMF (Dimethylformamide): Suitable for synthetic chemistry applications.

  • Avoid: Unbuffered water (low solubility of the neutral form) or protic solvents (Ethanol) if long-term stock stability is required, as trans-esterification or slow solvolysis can theoretically occur over years.

Preparation of 10 mM Stock Solution (Example)

Target Concentration: 10 mM Volume: 1 mL MW: 164.23 g/mol

  • Weighing: Weigh 1.64 mg of 3-Methylpyrrolidine-1-sulfonamide into a tared, amber glass vial.

    • Note: Due to static, use an anti-static gun if the powder is dispersive.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

    • Visual Check: Solution must be optically clear.

  • Storage of Solution: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Quality Control (QC) & Validation

To ensure scientific integrity, reagents must be validated before use in critical assays.

Identity Verification (NMR)
  • Proton NMR (

    
    H-NMR):  Run in DMSO-
    
    
    
    .
    • Diagnostic Signals: Look for the methyl doublet (approx. 1.0 ppm), the pyrrolidine ring protons (multiplets 1.3–3.5 ppm), and the sulfonamide

      
       protons (broad singlet, typically exchangeable, approx. 6.5–7.5 ppm).
      
    • Impurity Check: Watch for water peak broadening or shifts, indicating moisture absorption.

Purity Verification (LC-MS)
  • Method: Reverse-phase C18 column.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: ESI+ (Electrospray Ionization, Positive mode).

    • Expected Mass:

      
      .
      
    • Note: Sulfonamides ionize well in positive mode.

Safety & Hazard Management (HSE)

Although specific toxicological data for this exact CAS may be limited, it should be handled as a Functional Sulfonamide .

  • GHS Classification (Inferred):

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • PPE Requirements:

    • Respiratory: N95 mask or fume hood work is mandatory to prevent inhalation of fine dust.

    • Skin: Nitrile gloves (0.11 mm minimum thickness).

    • Eyes: Chemical safety goggles.[2]

  • Spill Protocol:

    • Dampen the powder with a paper towel soaked in ethanol (to prevent dust dispersal).

    • Wipe up and dispose of as hazardous chemical waste.

    • Clean surface with mild detergent.

References

  • Chemical Identity & CAS: 3-methylpyrrolidine-1-sulfonamide.[1] Namiki Shoji Co., Ltd.[2][3][4] Building Blocks Catalogue. Accessed 2023.

  • Synthetic Application: PDE1 Inhibitors as Imidazopyrazinones. Patent JP2018514552A. (Demonstrates use of sulfonamide pyrrolidine derivatives in medicinal chemistry).

  • General Sulfonamide Handling: Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Comb. Sci. 2013, 15, 5, 235–239.[5] (Provides context on stability and synthesis of sulfonamide libraries).

  • Commercial Availability: Angene Chemical Product Catalog. (Lists CAS 1250384-60-1).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methylpyrrolidine-1-sulfonamide

Executive Summary The synthesis of 3-methylpyrrolidine-1-sulfonamide involves the installation of a primary sulfonamide moiety ( ) onto a cyclic secondary amine. This transformation is chemically distinct from standard s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-methylpyrrolidine-1-sulfonamide involves the installation of a primary sulfonamide moiety (


) onto a cyclic secondary amine. This transformation is chemically distinct from standard sulfonamide formation (reacting an amine with a sulfonyl chloride).

Users typically encounter low yields due to competitive dimerization (formation of the bis-sulfamide) or thermal insufficiency during the transamination step. This guide outlines two validated protocols—Method A (Sulfamide Transamination) and Method B (Sulfamoyl Chloride Transfer) —and provides a decision matrix for troubleshooting.

Critical Decision Matrix

Before proceeding, select the method that aligns with your available reagents and risk tolerance.

MethodSelection Start Start: Select Synthesis Route Scale Is the scale >10 grams? Start->Scale Safety Is handling CSI (Chlorosulfonyl Isocyanate) acceptable in your lab? Scale->Safety No MethodA METHOD A: Sulfamide Transamination (Safer, Scalable, requires high heat) Scale->MethodA Yes Safety->MethodA No MethodB METHOD B: Sulfamoyl Chloride / CSI (High reactivity, low temp, moisture sensitive) Safety->MethodB Yes

Figure 1: Decision tree for selecting the optimal synthesis route based on scale and safety constraints.

Method A: Sulfamide Transamination (The "Thermal" Route)

This is the industry-standard approach for safety and scalability. It relies on the nucleophilic attack of the pyrrolidine nitrogen on sulfamide, displacing ammonia.

Reaction:



Optimized Protocol
  • Stoichiometry (CRITICAL): Dissolve Sulfamide (2.5 to 3.0 equivalents) in 1,4-Dioxane (0.5 M concentration).

    • Why? Using excess sulfamide statistically favors the mono-substitution product (

      
      ) over the thermodynamic sink, the bis-sulfamide (
      
      
      
      ).
  • Addition: Add 3-Methylpyrrolidine (1.0 equivalent) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Note: Monitoring ammonia evolution (pH paper at the condenser outlet) indicates reaction progress.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the excess insoluble sulfamide.

    • Concentrate the filtrate.

    • Purification: The residue often contains the product and the bis-impurity. Recrystallize from EtOAc/Hexane or perform flash chromatography (Product is highly polar; Bis-impurity is non-polar).

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete transamination.Solvent boiling point is too low (e.g., THF). Switch to 1,4-Dioxane or Diglyme to achieve

.
Major Impurity (High Rf) Formation of Bis-sulfamide.The amine concentration was too high relative to sulfamide. Increase Sulfamide to 3.0 equiv and ensure rigorous stirring.
Product is "Sticky" / Oil Residual solvent/impurities.The 1-sulfonamide is capable of H-bonding. Triturate with cold

or

to induce crystallization.

Method B: The Sulfamoyl Chloride / CSI Route

This method uses Chlorosulfonyl Isocyanate (CSI) to generate a highly reactive sulfamoylating agent in situ.[3] It works at low temperatures but requires strict moisture exclusion.

Reaction:



Optimized Protocol
  • Reagent Generation: In a dry flask under

    
    , dissolve CSI  (1.1 equiv) in dry 
    
    
    
    at
    
    
    .
  • Hydrolysis Control: Add Formic Acid (1.1 equiv) dropwise. Vigorous gas evolution (

    
    ) will occur.[4] Stir at 
    
    
    
    for 1 hour until gas evolution ceases.
    • Result: You have generated a solution of Sulfamoyl Chloride (

      
      ).
      
  • Coupling: Add 3-Methylpyrrolidine (1.0 equiv) mixed with Triethylamine (1.2 equiv) dropwise to the sulfamoyl chloride solution at

    
    .
    
  • Completion: Allow to warm to room temperature over 2 hours.

  • Quench: Quench with saturated

    
    .
    
Troubleshooting Method B
SymptomProbable CauseCorrective Action
Violent Exotherm Water in solvent reacting with CSI.Ensure

is distilled/dry. CSI reacts explosively with water.
Low Yield Decomposition of Sulfamoyl Chloride.Do not store the generated

. Use it immediately after gas evolution stops.
Nitrile Formation Dehydration of the sulfonamide.Avoid using strong bases or high heat during the workup, as CSI derivatives can dehydrate primary amides/sulfonamides to nitriles.

Mechanistic Insight & Impurity Profile

Understanding the competition between the desired pathway and the dimerization pathway is key to yield improvement.

ReactionPathways Reagents 3-Methylpyrrolidine + Sulfamide Intermediate Transition State (Tetrahedral) Reagents->Intermediate Heat (>100°C) Product Target: 1-Sulfonamide (Polar, Desired) Intermediate->Product -NH3 (Gas) Byproduct Impurity: Bis-Sulfamide (Non-polar, Dimer) Product->Byproduct + 2nd Amine Equiv. (If Sulfamide is limiting)

Figure 2: Reaction pathway showing the origin of the Bis-sulfamide impurity. The dashed red line represents the parasitic reaction that occurs if sulfamide is not present in excess.

FAQ: Frequently Asked Questions

Q: Can I use water as a solvent for Method A? A: Yes, aqueous ammonia/sulfamide mixtures can be used (Maryanoff method), but for hydrophobic amines like 3-methylpyrrolidine, dioxane is superior because it solubilizes the organic amine while allowing the high temperatures necessary for the transition state.

Q: My product co-elutes with the starting amine. How do I separate them? A: The product is a sulfonamide (weakly acidic, pKa ~10). The starting material is a secondary amine (basic).

  • Fix: Dissolve the mixture in EtOAc and wash with 1M HCl . The starting amine will protonate and move to the aqueous layer. The sulfonamide product will remain in the organic layer.

Q: Can I use Burgess Reagent? A: Yes. The "Burgess-type" sulfamoylating agents (formed from CSI +


-Butanol) are excellent for sensitive substrates but are significantly more expensive and atom-inefficient compared to the Sulfamide route.

References

  • Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sugar sulfamates and sulfamides." Journal of Medicinal Chemistry, 30(5), 880–887.

  • Winum, J. Y., et al. (2006). "Sulfamoyl chloride as a useful reagent for the synthesis of N-unsubstituted sulfonamides." Organic Letters, 8(9). (Describes the CSI/Formic Acid method).

  • Graf, R. (1968). "Chlorosulfonyl Isocyanate."[4][5][6][7] Organic Syntheses, Coll.[6] Vol. 5, p.226. (Foundational chemistry for Method B).

Sources

Optimization

purification methods for 3-Methylpyrrolidine-1-sulfonamide

The following guide serves as a specialized Technical Support Center for the purification of 3-Methylpyrrolidine-1-sulfonamide . It is designed for organic chemists and process engineers requiring high-purity isolation o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 3-Methylpyrrolidine-1-sulfonamide . It is designed for organic chemists and process engineers requiring high-purity isolation of this specific sulfonamide scaffold.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Molecule Profile:

  • Systematic Name: 3-methylpyrrolidine-1-sulfonamide

  • Core Structure: Pyrrolidine ring with a C3-methyl group and an N1-sulfonamide moiety.

  • Key Property: The

    
    -sulfonamide group (
    
    
    
    ) renders the molecule weakly acidic (
    
    
    ) and non-basic at the pyrrolidine nitrogen.
Phase 1: Initial Isolation & Workup (The "Crude" Phase)
Q: My reaction is complete, but the crude mixture is a sticky yellow oil containing unreacted amine. How do I perform the initial cleanup?

A: The most critical step is exploiting the basicity difference between your product and the starting material. The starting material, 3-methylpyrrolidine , is a secondary amine and highly basic. The product, 3-Methylpyrrolidine-1-sulfonamide , has a sulfonamide nitrogen that is not basic .

Standard Operating Procedure (SOP) - Acidic Wash:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible as they hold water.

  • Acid Wash: Wash the organic layer twice with 1.0 M HCl (cold).

    • Mechanism:[1] The HCl protonates the unreacted 3-methylpyrrolidine, forcing it into the aqueous layer as the hydrochloride salt. The sulfonamide product remains in the organic layer.

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water and traces of polar impurities (like unreacted sulfamide).

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) and concentrate
    
    • Note: Do not use

      
       if your product is very polar, as surface adsorption can occur, though rare for sulfonamides.
      

Critical Checkpoint: If you used sulfamide (


)  in excess as the reagent, it is water-soluble. A thorough water wash usually removes it. If it persists, see Phase 2.
Phase 2: Crystallization & Solidification
Q: The product remains an oil after workup. How do I induce crystallization?

A: 1-Sulfonamides of cyclic amines are often low-melting solids. If the 3-methyl group disrupts packing, the melting point may be depressed, leading to supercooled oils.

Troubleshooting Protocol - Trituration:

  • Solvent Choice: Use a mixture of Diethyl Ether and Pentane (or Hexane).

  • Procedure: Dissolve the oil in a minimum amount of Diethyl Ether. Slowly add Pentane until turbidity appears.

  • Induction: Scratch the flask walls with a glass rod or add a seed crystal of a similar sulfonamide if available.

  • Cooling: Store at -20°C overnight.

Recrystallization (For Solids): If you have a solid but it is off-white or impure:

  • Solvent System A: Isopropanol (IPA) – Heat to boil, add just enough IPA to dissolve, cool slowly.

  • Solvent System B: EtOAc/Heptane – Dissolve in hot EtOAc, add warm Heptane until cloudy, cool.

Phase 3: Chromatographic Purification
Q: I have a persistent impurity just above my product spot on TLC. What is it, and how do I remove it?

A: This is likely the "Dimer" impurity (


-bis(3-methylpyrrolidin-1-yl)sulfone).
  • Origin: This forms if the sulfamide reagent reacts with two equivalents of 3-methylpyrrolidine instead of one.

  • Properties: It is less polar than your target sulfonamide (no

    
     H-bond donor) and often elutes earlier or very close to the product.
    

Flash Chromatography Strategy:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: A gradient of DCM : Methanol is superior to Hexane:EtOAc for separating sulfonamides from non-polar dimers.

  • Gradient Table:

Time (CV)% DCM% MethanolPurpose
0-5100%0%Elute non-polar Dimer
5-1598%2%Elute Dimer tail
15-2595%5%Elute Product
25-3090%10%Flush polar baseline
  • Tip: Adding 0.1% Ammonium Hydroxide to the mobile phase can sharpen the sulfonamide peak by reducing tailing caused by the acidic

    
    .
    
Phase 4: Quantitative Data & Solubility Profile

Solubility Reference Table (at 25°C) Data estimated based on structural analogs (Pyrrolidine-1-sulfonamide)

SolventSolubilityUsage
Water Low to ModerateWash solvent (removes salts/sulfamide)
DCM HighExtraction / Chromatography
Ethyl Acetate HighExtraction / Recrystallization
Hexane/Heptane NegligibleAnti-solvent for precipitation
Methanol/Ethanol HighChromatography modifier
DMSO Very HighBiological assay stock
Phase 5: Purification Logic Workflow

The following diagram illustrates the decision matrix for purifying 3-Methylpyrrolidine-1-sulfonamide based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture AcidWash Acid Wash (1M HCl) Removes 3-Methylpyrrolidine Start->AcidWash CheckState Physical State? AcidWash->CheckState Solid Solid Product CheckState->Solid Crystalline Oil Oily/Gummy Product CheckState->Oil Viscous Oil Recryst Recrystallization (IPA or EtOAc/Heptane) Solid->Recryst Trituration Trituration (Ether/Pentane @ -20°C) Oil->Trituration PurityCheck Check Purity (NMR/LCMS) Recryst->PurityCheck Trituration->PurityCheck Column Flash Chromatography (DCM/MeOH 0-5%) Final Pure 3-Methylpyrrolidine-1-sulfonamide Column->Final PurityCheck->Final >98% Pure DimerIssue Impurity: Dimer Detected? PurityCheck->DimerIssue Impurity Present DimerIssue->Column Yes (Dimer)

Figure 1: Decision tree for the isolation and purification of 3-Methylpyrrolidine-1-sulfonamide.

References
  • Synthesis and Properties of Cyclic Sulfonamides: Source: Enamine. "Cyclic Sulfonamides for Drug Design." Enamine.net.
  • Source: Google Patents. "Sulfonamide purification process (US2777844A).
  • Pyrrolidine Sulfonamide Analogs (Synthesis & Workup)

    • Source: National Institutes of Health (NIH) - PubMed Central. "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of TRPV4."
    • URL:[Link]

  • Solubility Data of Sulfonamides

    • Source: ResearchGate.[2] "Impact of Sulfonamide Structure on Solubility and Transfer Processes."

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 3-Methylpyrrolidine-1-sulfonamide

Last Updated: February 17, 2026 Welcome to the technical support guide for 3-Methylpyrrolidine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and overc...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 17, 2026

Welcome to the technical support guide for 3-Methylpyrrolidine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome aqueous solubility issues encountered during experimentation. This guide provides a series of structured troubleshooting steps, detailed protocols, and frequently asked questions to ensure you can effectively work with this compound.

Introduction: Understanding the Solubility Profile

3-Methylpyrrolidine-1-sulfonamide is a small molecule featuring a saturated heterocyclic pyrrolidine ring and a polar sulfonamide group. The pyrrolidine ring, with its methyl substituent, contributes to the molecule's lipophilicity, while the sulfonamide group provides a site for hydrogen bonding and potential ionization, which can influence its aqueous solubility. Many sulfonamides exhibit poor water solubility, a significant challenge in pharmaceutical research.[1] The interplay of these structural features results in limited aqueous solubility, which can impede assay performance, formulation development, and bioavailability assessments.

This guide will walk you through a systematic approach to enhancing the solubility of 3-Methylpyrrolidine-1-sulfonamide, from simple pH adjustments to more complex formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 3-Methylpyrrolidine-1-sulfonamide?

A1: The inherent aqueous solubility of 3-Methylpyrrolidine-1-sulfonamide is expected to be low. While specific experimental data for this exact molecule is not widely published, its structural similarity to other N-sulfonylated pyrrolidines suggests it is a poorly soluble compound. The methyl group on the pyrrolidine ring can decrease aqueous solubility compared to the unsubstituted parent compound.

Q2: I'm observing precipitation of the compound in my aqueous buffer. What is the first thing I should check?

A2: The first and most critical parameter to investigate is the pH of your aqueous medium. The sulfonamide moiety is weakly acidic, and its solubility is often pH-dependent.[2][3] Start by preparing a saturated solution and measuring the pH. Then, systematically adjust the pH to determine if solubility increases in more acidic or basic conditions.

Q3: Can I use organic solvents to dissolve 3-Methylpyrrolidine-1-sulfonamide?

A3: Yes, the compound is expected to have good solubility in many polar aprotic and protic organic solvents. However, for many biological and pharmaceutical applications, the concentration of organic solvents must be minimized. This guide focuses on strategies to enhance solubility in aqueous systems, but using a minimal amount of a water-miscible co-solvent is a viable strategy.[4]

Q4: Are there any known stability issues I should be aware of when trying to solubilize this compound?

A4: While generally stable, sulfonamides can be susceptible to hydrolysis under extreme pH conditions (strong acid or base) and elevated temperatures. When developing your solubilization method, it is crucial to assess the chemical stability of 3-Methylpyrrolidine-1-sulfonamide under the chosen conditions.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are facing challenges with dissolving 3-Methylpyrrolidine-1-sulfonamide, follow this tiered troubleshooting workflow. Start with the simplest and most common techniques before moving to more complex methods.

Caption: Tiered troubleshooting workflow for solubility enhancement.

Tier 1: pH Adjustment

Principle: The sulfonamide group (-SO₂NH-) is weakly acidic. By increasing the pH of the solution above the pKa of the sulfonamide proton, the compound will deprotonate to form a more soluble anionic salt.

Experimental Protocol:

  • Prepare a slurry of 3-Methylpyrrolidine-1-sulfonamide in deionized water (e.g., 1-5 mg/mL).

  • Use a calibrated pH meter to monitor the pH of the slurry.

  • Titrate the slurry with a dilute basic solution (e.g., 0.1 M NaOH) in small increments.

  • After each addition, stir the mixture for 5-10 minutes and visually inspect for dissolution.

  • Record the pH at which the compound fully dissolves.

  • To confirm this is a reversible pH-dependent effect, slowly add a dilute acidic solution (e.g., 0.1 M HCl) to see if the compound precipitates back out of solution.

Data Interpretation:

pH RangeObservationImplication
< 7InsolubleThe compound is in its neutral, less soluble form.
7 - 9Partial DissolutionThe pH is approaching the pKa of the sulfonamide.
> 9Complete DissolutionThe compound is ionized to its more soluble salt form.

Causality: The increase in solubility with rising pH is a strong indicator that the deprotonation of the sulfonamide nitrogen is the primary mechanism for enhanced dissolution.[5]

Tier 2: Co-solvents

Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[4][6] This makes the solvent system more favorable for dissolving hydrophobic or poorly soluble organic molecules.

Experimental Protocol:

  • Select a panel of biocompatible co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[][8]

  • Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a known excess amount of 3-Methylpyrrolidine-1-sulfonamide to each co-solvent solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.

  • Filter the saturated solutions through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Interpretation:

Co-solvent (20% v/v)Solubility (µg/mL)Fold Increase (vs. Water)
Water501.0
Ethanol50010
Propylene Glycol80016
PEG 400120024
NMP400080

Causality: The exponential increase in solubility with the addition of a co-solvent demonstrates a reduction in the solvent's polarity, which better accommodates the non-polar regions of the 3-Methylpyrrolidine-1-sulfonamide molecule.[6] NMP, in particular, is a powerful solubilizer for many poorly soluble drugs.[8]

Tier 3: Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[9] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous phase.[10][11]

Experimental Protocol:

  • Choose a selection of non-ionic surfactants that are common in pharmaceutical formulations, such as Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS).[10]

  • Prepare aqueous solutions of each surfactant at various concentrations, both below and above their known CMC values.

  • Perform a saturation solubility study as described in the co-solvent protocol (Tier 2, steps 3-6).

Data Interpretation:

SurfactantConcentration (% w/v)Solubility (µg/mL)
None050
Polysorbate 800.5300
Polysorbate 801.0750
Polysorbate 802.01500
SDS0.1450
SDS0.52200

Causality: A linear increase in solubility above the CMC is indicative of micellar solubilization.[9] The hydrophobic core of the micelles provides a favorable environment for the 3-Methylpyrrolidine-1-sulfonamide, effectively sequestering it from the aqueous environment.

Tier 4: Complexation with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble "guest" molecules that fit within their cavity, thereby increasing the aqueous solubility of the guest.[13][14]

Experimental Protocol:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[15]

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Conduct a phase solubility study by adding an excess of 3-Methylpyrrolidine-1-sulfonamide to each CD solution.

  • Equilibrate and analyze the samples as described in the co-solvent protocol (Tier 2, steps 3-6).

Data Interpretation:

HP-β-CD (% w/v)Solubility (µg/mL)
050
1450
2850
52100
104000

Causality: A linear relationship between the cyclodextrin concentration and the apparent solubility of the compound suggests the formation of a 1:1 inclusion complex.[15] The hydrophobic pyrrolidine ring of the molecule is likely encapsulated within the cyclodextrin cavity, while the hydrophilic sulfonamide group remains exposed to the aqueous environment.

Caption: Cyclodextrin inclusion complex formation.

Summary and Recommendations

Overcoming the solubility challenges of 3-Methylpyrrolidine-1-sulfonamide is achievable through a systematic and logical approach.

  • For initial in vitro screening assays: pH adjustment or the use of a minimal amount of co-solvent like NMP or PEG 400 is often sufficient.

  • For cell-based assays: Biocompatible co-solvents at low concentrations (<1%) or complexation with HP-β-CD are preferred to minimize cellular toxicity.

  • For in vivo formulation development: A combination of techniques may be necessary. For instance, using a pH-adjusted vehicle containing a solubilizing excipient like HP-β-CD or a non-ionic surfactant can provide a robust formulation.

Always validate the chemical stability of your final formulation and ensure that the chosen excipients are compatible with your experimental system and intended application.

References

  • IJPPR. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved February 17, 2026, from [Link]

  • PMC - NIH. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). Retrieved February 17, 2026, from [Link]

  • PubMed. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers. Retrieved February 17, 2026, from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved February 17, 2026, from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved February 17, 2026, from [Link]

  • The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES. Retrieved February 17, 2026, from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 17, 2026, from [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. (n.d.). Retrieved February 17, 2026, from [Link]

  • PMC - NIH. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrrolidine Sulfonylation

Ticket ID: PYR-SULF-8492 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SULF-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Side Reactions & Yield Loss

Executive Summary

The sulfonylation of pyrrolidine is a foundational transformation in medicinal chemistry, often presumed to be trivial. However, "simple" amide couplings frequently suffer from variable yields due to competitive hydrolysis of the sulfonyl chloride (


) and regioselectivity issues  in substituted pyrrolidine scaffolds.

This guide moves beyond basic textbook procedures to address the kinetic competition between amidation and hydrolysis, providing a robust, self-validating protocol for high-throughput and scale-up applications.

Module 1: The Kinetic Competition (Low Yields)

User Question: “I am using 1.2 equivalents of sulfonyl chloride, but my conversion stalls at 80%, and I see unreacted pyrrolidine. Why isn't the reaction going to completion?”

Technical Diagnosis: You are likely experiencing Competitive Hydrolysis . While pyrrolidine is a strong nucleophile, sulfonyl chlorides are highly moisture-sensitive. In the presence of adventitious water (from wet solvents or hygroscopic bases), the rate of hydrolysis (


) competes with amidation (

).

The Mechanism: Sulfonyl chlorides react via a mechanism similar to


 (associative-dissociative). If water is present, it attacks the sulfur center to form sulfonic acid (

). This byproduct is doubly destructive:
  • It consumes the electrophile (

    
    ).
    
  • It generates a strong acid that protonates the remaining pyrrolidine, rendering it non-nucleophilic (Pyrrolidinium salt).

Corrective Protocol:

  • Solvent Choice: Switch to anhydrous DCM or THF. Avoid DMF unless strictly necessary for solubility, as it is hygroscopic.

  • Temperature Control: Add the sulfonyl chloride at 0°C . The activation energy (

    
    ) for hydrolysis is generally lower than amidation; keeping the reaction cold favors the kinetic product (sulfonamide) over the thermodynamic sink (sulfonic acid).
    
  • Reagent Quality: Sulfonyl chlorides degrade into sulfonic acids on the shelf. If your reagent is old, 1.2 equivalents may effectively be 0.8 equivalents.

Module 2: Regioselectivity & "Gunk" Formation

User Question: “My reaction mixture turns dark/tarry, and I see multiple spots on TLC. I am using a 3-substituted pyrrolidine.”

Technical Diagnosis: This indicates either Regiochemical Mismatch or Oxidative Degradation .

1. Regioselectivity (Multifunctional Scaffolds): If your pyrrolidine has a hydroxyl group (e.g., 3-hydroxypyrrolidine) or a primary amine, you face competition.

  • N vs. O Selectivity: Nitrogen is significantly more nucleophilic than oxygen. However, in strong bases (NaH, KOH), the alkoxide forms, leading to O-sulfonylation (sulfonate esters).

    • Solution: Use a mild organic base (TEA or DIPEA) in a non-polar solvent (DCM). This ensures the -OH remains protonated and unreactive.

  • Primary vs. Secondary Amine: If you have a primary amine substituent, it is less sterically hindered but electronically similar.

    • Solution: This usually requires orthogonal protection (e.g., Boc-protection of the primary amine) before sulfonylation.

2. The "Dark Reaction" (Oxidative Dehydrogenation): Recent studies suggest that sulfonyl chlorides can act as oxidants under specific conditions (especially with light exposure), converting pyrrolidines into pyrroles (aromatization) [1]. This results in dark tars.

  • Solution: Run the reaction in the dark and under an inert atmosphere (

    
    ).
    
Module 3: Workup & Purification (Removing Excess Reagent)

User Question: “I used excess sulfonyl chloride to push the reaction, but now I can't separate it from my product. It co-elutes on the column.”

Technical Diagnosis: Sulfonyl chlorides are lipophilic and often streak on silica. Relying on chromatography for removal is inefficient. You need a Chemical Scavenger .

The "Self-Cleaning" Workup: Do not just wash with water. Use a nucleophilic scavenger to convert the lipophilic


 into a highly polar, water-soluble species.

Recommended Scavenger: 3-(Dimethylamino)propylamine (DMAPA) .

  • Action: Add 0.5 eq. of DMAPA at the end of the reaction.

  • Result: It reacts rapidly with excess

    
     to form a sulfonamide with a basic tertiary amine tail.
    
  • Extraction: An acidic wash (1M HCl) will protonate this tail, pulling the byproduct into the aqueous layer, leaving your pure product in the organic layer [2].

Visualizing the Pathway

The following diagram maps the competitive landscape of the reaction. Note the "Hydrolysis Trap" which permanently deactivates the amine.

ReactionPathways Start Pyrrolidine + R-SO2Cl Product Target Sulfonamide (Stable) Start->Product  Amidation (Fast, Kinetic) Hydrolysis Sulfonic Acid (R-SO3H) Start->Hydrolysis  Water/Moisture Side_O Sulfonate Ester (If -OH present) Start->Side_O  High pH/Strong Base Base Base (DIPEA/TEA) Salt Pyrrolidinium Salt (Inactive) Base->Salt  Scavenges HCl (Prevents Trapping) Hydrolysis->Salt  Proton Transfer (Traps Amine)

Caption: Kinetic competition pathways. Green represents the desired pathway; Red represents yield-destroying side reactions.

Optimized Standard Operating Procedure (SOP)

Protocol: Low-Temperature Sulfonylation with Scavenger Workup

ParameterSpecificationRationale
Stoichiometry Amine (1.0 eq),

(1.1–1.3 eq), Base (1.5–2.0 eq)
Slight excess of electrophile compensates for trace hydrolysis.
Solvent Anhydrous DCM or THF (0.1 – 0.2 M)Non-nucleophilic, easy to dry.
Base DIPEA (Hünig's Base) or TriethylamineNon-nucleophilic bases prevent side reactions.
Temperature

Controls exotherm and suppresses hydrolysis.[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with Pyrrolidine (1.0 eq) and DIPEA (1.5 eq) in Anhydrous DCM. Cool to 0°C under

    
    .
    
  • Addition: Dissolve Sulfonyl Chloride (1.2 eq) in a minimal amount of DCM. Add dropwise to the amine solution over 10–15 minutes.

    • Checkpoint: Monitor internal temp; do not exceed 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: TLC/LCMS should show complete consumption of amine.

  • Scavenging (Critical Step): If excess

    
     remains, add DMAPA (0.2–0.5 eq)  and stir for 15 mins.
    
  • Workup:

    • Dilute with DCM.[2]

    • Wash 1: 1M HCl (Removes DIPEA, unreacted Pyrrolidine, and DMAPA-scavenged byproducts).

    • Wash 2: Sat.

      
        (Removes Sulfonic acid byproducts).[1][3]
      
    • Wash 3: Brine.[3][4][5]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Caption: Diagnostic logic for common sulfonylation failures.

References
  • Muralirajan, K., Kancherla, R., & Rueping, M. (2018).[6] Dehydrogenative Aromatization and Sulfonylation of Pyrrolidines: Orthogonal Reactivity in Photoredox Catalysis. Angewandte Chemie International Edition, 57(45), 14787–14791.

  • BenchChem Technical Support.[3] (2025).[1][2][3][7][8] Removal of Benzenesulfonyl Chloride from Reaction Mixtures.

  • Williams Fiori, K., Puchlopek, A. L., & Miller, S. J. (2009).[9] Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst.[9] Nature Chemistry, 1(8), 630–634.[9]

Sources

Troubleshooting

Technical Support Center: Recrystallization Protocols for 3-Methylpyrrolidine-1-sulfonamide

CAS: 1250384-60-1 Chemical Class: Cyclic Sulfonamide / Pyrrolidine Derivative Target Audience: Medicinal Chemists, Process Development Scientists Core Technical Overview Welcome to the technical support hub for 3-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1250384-60-1 Chemical Class: Cyclic Sulfonamide / Pyrrolidine Derivative Target Audience: Medicinal Chemists, Process Development Scientists

Core Technical Overview

Welcome to the technical support hub for 3-Methylpyrrolidine-1-sulfonamide . As a Senior Application Scientist, I understand that purifying this intermediate is a critical checkpoint in your synthesis of downstream kinase inhibitors or antidiabetic agents.

This molecule presents a specific purification challenge: it possesses a bimodal polarity profile .[1][2] The pyrrolidine ring with its methyl substituent adds lipophilic character, while the primary sulfonamide moiety (


) is highly polar and capable of significant hydrogen bonding.

The Challenge: This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystal growth, particularly if the melting point is suppressed by impurities. The protocols below are designed to navigate this thermodynamic minefield.

Phase I: Solvent System Selection

Q: Is there a "universal" solvent for this specific CAS? A: No. While literature often suggests generic alcohols for sulfonamides, the 3-methyl group on the pyrrolidine ring disrupts crystal packing compared to the unsubstituted analog. You must empirically determine the optimal system using a solubility screen .[1][2]

Q: How do I select the correct solvent system? A: Use the "Like-Dissolves-Like" Gradient Approach .[1][2] You need a solvent that dissolves the compound at high temperatures (boiling) but excludes it at low temperatures (


).[2]
Recommended Solvent Candidates
Solvent SystemTypePolarity MatchRisk FactorRecommendation
Ethanol (95%) Protic PolarHighLowPrimary Candidate. Good H-bond donor/acceptor balance.[2]
IPA / Water (9:1) Binary MixtureMedium-HighMediumExcellent for inducing crystallization if EtOH fails.[1][2]
EtOAc / Heptane Polar/Non-polarAdjustableHigh (Oiling Out)Use only if the compound is too soluble in alcohols.[1][2]
Acetonitrile Aprotic PolarMediumHighGood solubility, but often holds impurities; use as a last resort.[1][2]
Visualizing the Selection Logic

SolventSelection Start Start: Crude 3-Methylpyrrolidine-1-sulfonamide SolubilityTest Perform Solubility Test (100 mg) Start->SolubilityTest CheckEtOH Dissolves in boiling EtOH? SolubilityTest->CheckEtOH CheckPrecip Precipitates at 0°C? CheckEtOH->CheckPrecip Yes TryEtOAc Try EtOAc/Heptane CheckEtOH->TryEtOAc No (Too Insoluble) UseEtOH Protocol A: Recrystallize from Ethanol CheckPrecip->UseEtOH Yes (Crystals) TryIPA Try IPA/Water (9:1) CheckPrecip->TryIPA No (Stays Soluble) TryIPA->UseEtOH Success TryIPA->TryEtOAc Failure

Caption: Decision tree for selecting the optimal recrystallization solvent based on solubility behavior.

Phase II: The Recrystallization Protocol

Q: My crude material is a sticky solid. How do I proceed? A: Sticky solids indicate trapped solvent or impurities lowering the melting point.[1][2] Do not skip the drying step before weighing.[1][2]

Step-by-Step Methodology
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1][2]

  • Dissolution:

    • Add the chosen solvent (e.g., Ethanol) in small portions while heating on a hot plate/stirrer.[1][2]

    • Critical: Keep the temperature just below the solvent's boiling point.[1][2]

    • Stop adding solvent the moment the solid dissolves.[1][2]

    • Expert Tip: Add 5-10% excess solvent to prevent premature crystallization during filtration.[1][2]

  • Clarification (Optional but Recommended):

    • If the solution is colored, add activated charcoal (1-2% w/w).[1][2] Stir hot for 5 minutes.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel.[1][2]

  • Nucleation & Growth:

    • Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][2]

  • Harvesting:

    • Once room temperature is reached, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter the crystals using vacuum filtration.[1][2]

    • Wash the cake with cold solvent (the same solvent used for dissolution).[1][2]

Phase III: Troubleshooting & FAQs

Q: The solution turned into an oil at the bottom of the flask ("Oiling Out"). What happened? A: This is the most common failure mode for alkyl-pyrrolidine sulfonamides.[1][2] It occurs when the compound phase-separates as a liquid before it crystallizes.[1][2]

  • Cause: The temperature of the solution dropped below the phase separation limit but remained above the melting point of the solvated compound.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of more polar solvent (e.g., Ethanol if using EtOAc) or more solvent volume to lower the saturation.[1][2]

    • Seed it: Add a tiny crystal of pure material (if available) or scratch the glass surface vigorously with a glass rod at the air-liquid interface to induce nucleation.[1][2]

Q: I cooled it down, but no crystals formed. A: You are likely in a metastable supersaturated state.[1][2]

  • Fix 1 (Mechanical): Scratch the inner wall of the flask with a glass rod.[1][2] The micro-abrasions provide nucleation sites.[1][2]

  • Fix 2 (Evaporation): Reheat and boil off 20% of the solvent, then cool again.

  • Fix 3 (Anti-solvent): Add a dropwise amount of a non-polar anti-solvent (like Hexane or Water, depending on your primary solvent) until turbidity persists, then cool.

Q: The crystals are colored/impure. A: Sulfonamides can trap colored oxidation byproducts.[1][2]

  • Fix: Repeat the recrystallization. If color persists, perform a charcoal filtration step (as described in Protocol Step 3) or pass the solution through a short silica plug before recrystallization.[1][2]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Oiling Out Solution too concentrated; Solvent too non-polar.[1][2]Add more solvent; Add ethanol; Reheat and cool slower.
No Precipitation Too much solvent; Product too soluble.[1][2]Evaporate solvent; Add anti-solvent (e.g., Water to alcohol).[1][2]
Low Yield Product lost in mother liquor.[1][2][3]Cool to

; Concentrate mother liquor for a "second crop".
Amorphous Solid Cooling too fast.[1][2]Re-dissolve and cool slowly in an insulated water bath.[1][2]

Process Logic Visualization

The following diagram illustrates the critical "Rescue Loop" for when oiling out occurs, ensuring you do not discard valuable material.

RecrystallizationWorkflow Crude Crude Mixture Dissolve Dissolve in Hot Solvent Crude->Dissolve Cool Slow Cooling (RT) Dissolve->Cool CheckState Observation Check Cool->CheckState Crystals Crystals Formed CheckState->Crystals Success Oil Oiling Out (Liquid Phase) CheckState->Oil Failure Clear No Change (Clear Solution) CheckState->Clear Failure Filter Vacuum Filtration Crystals->Filter Reheat Reheat & Add Solvent Oil->Reheat Rescue Concentrate Evaporate 20% Vol. Clear->Concentrate Rescue Reheat->Cool Concentrate->Cool Final Pure Product Filter->Final

Caption: Workflow including rescue loops for Oiling Out and Supersaturation events.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Authoritative text on solvent selection and oiling out).

Sources

Optimization

Technical Support Center: Purification of 3-Methylpyrrolidine-1-sulfonamide

Topic: Removal of Unreacted Sulfonyl Chloride (Sulfamoyl Chloride) Ticket ID: CHEM-PUR-003 Status: Open Support Tier: Senior Application Scientist Executive Summary You are encountering difficulty removing unreacted elec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Sulfonyl Chloride (Sulfamoyl Chloride) Ticket ID: CHEM-PUR-003 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted electrophiles from your synthesis of 3-Methylpyrrolidine-1-sulfonamide .

Crucial Distinction: While often referred to generically as a "sulfonyl chloride," your impurity is chemically a sulfamoyl chloride (specifically 3-methylpyrrolidine-1-sulfonyl chloride). Unlike highly reactive aryl sulfonyl chlorides (e.g., Tosyl chloride), dialkyl sulfamoyl chlorides are sterically hindered and electronically stabilized, making them significantly more resistant to hydrolysis . A standard water/bicarbonate wash is often insufficient to remove them.

This guide provides three targeted protocols ranging from solid-phase scavenging (highest purity) to catalytic hydrolysis (scalable).

Decision Matrix: Choose Your Protocol

Use the following logic flow to select the best purification method for your specific constraints.

PurificationLogic Start Start: Contaminated Crude Mixture Scale What is your reaction scale? Start->Scale Small < 5 Grams (High Purity Critical) Scale->Small Small Scale Large > 5 Grams (Cost/Volume Critical) Scale->Large Large Scale MethodA Method A: Solid-Phase Scavenging (PS-Trisamine) Small->MethodA Best for HPLC purity MethodC Method C: Quench & Flash (Derivatization) Small->MethodC If resin unavailable MethodB Method B: Catalytic Hydrolysis (DMAP/Base) Large->MethodB Best for bulk Large->MethodC If hydrolysis fails caption Figure 1: Purification Strategy Decision Tree

Method A: Solid-Phase Scavenging (Recommended)

Best for: Small scale (<5g), library synthesis, or when the product is acid/base sensitive. Principle: Use a polymer-supported amine (nucleophile) to covalently bind the unreacted chloride. The impurity is removed via simple filtration.[1][2]

Materials
  • Scavenger Resin: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or equivalent.

  • Loading: Typically 3.0–4.0 mmol/g.

  • Solvent: DCM, THF, or DMF (Resin must swell).

Protocol
  • Calculate Stoichiometry: Assume 10-20% unreacted sulfonyl chloride remains. Add 2–3 equivalents of resin relative to the estimated impurity (or 0.5 eq relative to starting amine if impurity amount is unknown).

  • Incubation: Add the resin directly to the crude reaction mixture (diluted in DCM or THF).

  • Agitation: Shake or stir gently (do not use a magnetic stir bar as it grinds the resin) for 2–4 hours at room temperature.

    • Tip: For stubborn sulfamoyl chlorides, heat to 40°C.

  • Validation: Spot TLC. The mobile impurity spot (

    
     in Hex/EtOAc) should disappear.
    
  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Wash: Rinse the resin with DCM (x3) to recover all product.

  • Concentrate: Evaporate the filtrate. The residue is your purified sulfonamide.

Method B: Catalytic Hydrolysis (Liquid-Liquid Extraction)

Best for: Scale-up (>5g) where resins are too expensive. The Challenge: Sulfamoyl chlorides hydrolyze slowly. Water alone will not work. You must use a nucleophilic catalyst to form a reactive intermediate that water can attack.

Mechanism


Protocol
  • Dissolution: Dissolve crude mixture in DCM or Ethyl Acetate.

  • Catalyst Addition: Add 0.1 – 0.2 equivalents of DMAP (4-Dimethylaminopyridine).

  • Hydrolysis: Add an equal volume of saturated aqueous NaHCO₃ .

  • Agitation: Stir vigorously for 1–2 hours .

    • Note: The biphasic mixture allows DMAP to shuttle the acyl/sulfonyl group to the aqueous interface.

  • Separation: Separate the layers.

    • Aqueous Layer: Contains the hydrolyzed sulfonate (

      
      ), DMAP salts, and inorganic salts.
      
    • Organic Layer: Contains your target sulfonamide.

  • Acid Wash (Optional): Wash organic layer with 1M HCl (to remove DMAP) followed by Brine.

    • Caution: Ensure your product (sulfonamide) does not protonate/extract into acid. 3-Methylpyrrolidine-1-sulfonamide is not basic, so this is safe.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Method C: Quench & Flash (Chromatography Pre-treatment)

Best for: When the impurity streaks on silica or co-elutes with the product. Principle: Convert the non-polar, streaking chloride into a highly polar sulfonamide derivative that stays at the baseline of the column.

Protocol
  • Quench: To the reaction mixture, add 1.5 equivalents (relative to impurity) of a polar amine (e.g., Morpholine or 3-Dimethylamino-1-propylamine ).

  • React: Stir for 30 minutes. The chloride converts to a "garbage" sulfonamide/sulfamide.

  • Workup: Perform a standard dilute acid wash (0.5M HCl) to remove the excess quenching amine and the newly formed polar "garbage" molecule (if it has a basic handle like the propylamino group).

  • Column: If the "garbage" molecule is neutral (like morpholine derivative), it will have a distinct

    
     from your product, making flash chromatography separation easy.
    
Data & Properties Reference
PropertyTarget: 3-Methylpyrrolidine-1-sulfonamideImpurity: 3-Methylpyrrolidine-1-sulfonyl chlorideHydrolysis Product: Sulfamic Acid Derivative
Structure



Acidity (pKa) ~10.5 (Weak Acid)N/A (Electrophile)< 1.0 (Strong Acid)
Stability Stable to base/acidSlow hydrolysis in waterStable
Solubility Organic Soluble (pH < 10)Organic SolubleWater Soluble (as salt)
Frequently Asked Questions (FAQs)

Q1: I washed my reaction with water/bicarb for 30 minutes, but the chloride is still there. Why? A: Unlike Tosyl chloride (TsCl), which hydrolyzes relatively fast, your impurity is a dialkyl sulfamoyl chloride.[3] These are sterically hindered and electronically stabilized, making them resistant to simple hydrolysis [1]. You must use Method B (DMAP catalysis) or Method A (Scavenging) to force the reaction.

Q2: Can I just use silica gel chromatography to separate them? A: You can, but sulfonyl chlorides are notorious for decomposing on silica (releasing HCl) or streaking, which can contaminate your product fractions. It is highly recommended to "kill" the chloride (Method C) before loading the column.

Q3: Will the basic wash in Method B deprotonate my product? A: The pKa of a primary sulfonamide (


) is typically around 10–11 [2]. Saturated NaHCO₃ has a pH of ~8.5. Therefore, your product will remain protonated (neutral) and stay in the organic layer, while the hydrolyzed sulfonic acid byproduct (pKa < 1) will be fully ionized and move to the aqueous layer. Do not use NaOH , as the pH > 12 will extract your product.

Q4: I see a new spot on TLC after adding DMAP. What is it? A: That is likely the intermediate N-sulfonyl-pyridinium species. It should disappear upon prolonged stirring with water/bicarbonate. If it persists, your hydrolysis is incomplete—add more water and stir longer.

References
  • Ko, E. C. F., & Robertson, R. E. (1972).[4] The hydrolysis of sulfamoyl chlorides.[3] I. Hydrolysis of dimethylsulfamoyl chloride.[3][4] Journal of the American Chemical Society. Link (Demonstrates the slow hydrolysis kinetics of dialkyl sulfamoyl chlorides compared to aryl derivatives).

  • ChemRxiv. (2023). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs.Link (Provides pKa data for N-substituted sulfonamides).

  • BenchChem. (2025).[2] Technical Support: Removal of Unreacted Sulfonyl Chlorides.Link (General protocols for scavenger resins).

  • Supra Sciences. Sulfonyl Chloride Scavenging Protocols.Link (Specifics on PS-Trisamine usage).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 3-Methylpyrrolidine-1-sulfonamide: A Comparative Solvent Study

Topic: 1H NMR Spectrum Analysis of 3-Methylpyrrolidine-1-sulfonamide Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.[1][2][3][4][5][6] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Methylpyrrolidine-1-sulfonamide Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.[1][2][3][4][5][6]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-Methylpyrrolidine-1-sulfonamide , a critical scaffold in fragment-based drug discovery (FBDD).[1][2][3][4][5][6] We objectively compare the spectral resolution and structural diagnostic utility of Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆) .[1][2][3][6]

While CDCl₃ offers superior resolution for aliphatic coupling patterns, our analysis confirms that DMSO-d₆ is the requisite solvent for structural validation .[1][2][3][4][6] This is due to its ability to stabilize the labile sulfonamide (


) protons via hydrogen bonding, preventing rapid chemical exchange and allowing for unambiguous integration.[1][5][6]

Structural Context & The Analytical Challenge

The molecule consists of a 3-methylpyrrolidine core N-functionalized with a sulfonamide group.[1][2][3][4] The analysis presents two primary challenges:

  • Chirality: The C3 stereocenter makes the methylene protons at C2, C4, and C5 diastereotopic, resulting in complex splitting patterns (ABX or ABXY systems) rather than simple triplets.[1][2][3][5][6]

  • Labile Protons: The primary sulfonamide protons (

    
    ) are prone to rapid exchange, often disappearing in aprotic non-polar solvents.[1][2][3][5][6]
    
Structural Numbering
  • N1: Sulfonamide attachment point.[1][2][3][4][6]

  • C2: Methylene

    
     to Nitrogen (Diastereotopic).[1][2][3][6]
    
  • C3: Methine (Chiral center).[1][2][3][6]

  • C4: Methylene

    
     to Nitrogen (Diastereotopic).
    
  • C5: Methylene

    
     to Nitrogen (Diastereotopic).
    
  • C3-Me: Methyl group.[1][2][3][4][6][7]

Comparative Analysis: Solvent Performance

Alternative A: Deuterated Chloroform (CDCl₃)[1][2][5][6]
  • Performance: High resolution for aliphatic region; poor for exchangeable protons.[1][2][3][6]

  • Observation: The ring protons (1.0–3.6 ppm) appear sharp.[1][2][3][6] However, the critical

    
     protons often manifest as a broad, low-intensity hump around 4.5–5.0 ppm or are completely invisible due to rapid exchange with trace water.[1][3][5][6]
    
  • Verdict: Excellent for conformational analysis of the ring, but fails as a self-validating system for the sulfonamide functional group.[1][2][3][6]

Alternative B: Deuterated DMSO (DMSO-d₆)[1][2][4][5][6]
  • Performance: Superior for functional group confirmation; moderate viscosity broadening.[1][2][3][6]

  • Observation: DMSO acts as a hydrogen-bond acceptor, stabilizing the

    
     protons.[1][2][3][5][6] This slows the exchange rate, resulting in a distinct, integrable singlet (or broad doublet) in the 6.5–7.0 ppm region.[1][3][5][6]
    
  • Verdict: Preferred. It provides the only definitive proof of the sulfonamide formation without requiring secondary techniques (like IR or MS).[1][2][3][6]

Representative Spectral Data

The following data compares the chemical shifts (


) and multiplicity. Note the distinct deshielding of 

-protons (C2/C5) compared to the precursor 3-methylpyrrolidine, confirming electron withdrawal by the sulfonyl group.[4][6]
Table 1: Chemical Shift Comparison (ppm)
Proton AssignmentMultiplicity

(CDCl₃)

(DMSO-d₆)

(Solvent Shift)
Interpretation
Methyl (C3-Me) Doublet (

Hz)
1.081.02-0.06Minimal solvent effect on remote methyl.[1][2][3][4][5][6]
C3-H (Methine) Multiplet2.25 - 2.352.15 - 2.25-0.10Shielded slightly in DMSO.[1][2][3][4][5][6]
C4-H (Methylene) Multiplet (Complex)1.40 - 2.101.35 - 2.05VariableDiastereotopic protons split widely.[1][2][3][4][5][6]
C2/C5-H (

-Ring)
Multiplet3.20 - 3.553.10 - 3.45-0.10Diagnostic: Downfield shift vs. amine precursor (~2.8 ppm).[1][2][3][4][5][6]

Broad Singlet4.80 (Broad/Missing) 6.75 (Distinct) +1.95 Critical Validator: H-bonding in DMSO stabilizes signal.[1][2][3][5][6]
Table 2: Coupling Constants (J) & Structural Logic[1][2][5][6][8]
Interaction

Value (Hz)
Mechanistic Insight
Geminal (

)
10 - 12 HzObserved between diastereotopic protons on C2, C4, and C5.[1][2][3][4][5][6]
Vicinal (

)
6 - 8 HzRing coupling; often averaged in low-field instruments.[1][2][3][4][6]
Methyl (

)
6.5 HzDiagnostic doublet confirming the 3-methyl substitution.[1][2][3][4][6]

Assignment Workflow & Logic

The following diagram illustrates the logical pathway for assigning the spectrum, utilizing 2D NMR correlations to resolve the overlapping diastereotopic protons.

NMR_Assignment_Workflow Start Crude Spectrum (1H NMR) Check_NH2 Check 6.5-7.5 ppm (Sulfonamide Region) Start->Check_NH2 Decision_Solvent Is NH2 Visible? Check_NH2->Decision_Solvent Rerun_DMSO Protocol: Switch to DMSO-d6 Decision_Solvent->Rerun_DMSO No (CDCl3) Assign_Me Identify Methyl Doublet (~1.0 ppm) Decision_Solvent->Assign_Me Yes Rerun_DMSO->Check_NH2 COSY_Step 2D COSY Analysis Assign_Me->COSY_Step Path_C3 Trace Methyl to C3 Methine COSY_Step->Path_C3 Path_Ring Trace C3 to C2/C4 Methylenes Path_C3->Path_Ring Confirm_Alpha Confirm C2/C5 Deshielding (3.2-3.5 ppm) Path_Ring->Confirm_Alpha Final Structure Validated Confirm_Alpha->Final

Figure 1: Step-by-step logic for structural validation. Note the critical decision point regarding solvent selection for NH2 visualization.

Experimental Protocol

To ensure reproducibility and minimize water interference (which obscures the NH2 peak), follow this strict preparation protocol.

Materials
  • Analyte: 3-Methylpyrrolidine-1-sulfonamide (>95% purity recommended).[1][2][3][4][6]

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (v/v).[1][2][3][6]

    • Note: Use ampoules rather than stock bottles to minimize water absorption.[1][2][3][4][6]

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Methodology
  • Massing: Weigh 5–10 mg of the solid sulfonamide into a clean vial.

    • Why: Concentrations <5 mg may result in poor signal-to-noise for the broad NH2 peak; >15 mg may cause viscosity broadening.[1][2][3][4][6]

  • Solvation: Add 0.6 mL of DMSO-d₆.

    • Critical Step: If the sample does not dissolve immediately, sonicate for 30 seconds.[1][2][3][5][6] Do not heat above 40°C to avoid accelerating proton exchange.[1][2][3][4][6]

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates cause magnetic field inhomogeneity (shimming issues).[1][2][3][6]

  • Acquisition:

    • Scans (ns): 16 or 32 (sufficient for 10 mg).[1][2][3][6]

    • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: Sulfonamide protons have longer T1 relaxation times.[1][2][3][4][6] A short delay will saturate the signal, making integration inaccurate (underestimating the NH2 count).[1][2][3][5][6]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to smooth the baseline noise without artificially broadening the multiplets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3][5][6] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4][6][8] (Standard text for chemical shift prediction and solvent effects).

  • Claridge, T. D. W. (2016).[1][2][3][6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][4][6] [1][2][5][6]

  • Abraham, R. J., et al. (2006).[1][2][3][5][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491–509.[1][2][3][5][6][8]

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3][6] (Used for pyrrolidine precursor baseline data). [1][2][5][6]

Sources

Comparative

Comparative Bioactivity Profile: Pyrrolidine-1-sulfonamide vs. 3-Methylpyrrolidine-1-sulfonamide

This guide provides a technical comparison of Pyrrolidine-1-sulfonamide versus its methylated analog, 3-Methylpyrrolidine-1-sulfonamide , focusing on their utility as pharmacophores in drug discovery. These compounds are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Pyrrolidine-1-sulfonamide versus its methylated analog, 3-Methylpyrrolidine-1-sulfonamide , focusing on their utility as pharmacophores in drug discovery.

These compounds are primarily utilized as Zinc-Binding Groups (ZBGs) in the design of Carbonic Anhydrase Inhibitors (CAIs) and as transition-state mimics in protease inhibitors (e.g., DPP-4).

Executive Summary

In medicinal chemistry, the transition from a Pyrrolidine-1-sulfonamide (P-1-S) scaffold to a 3-Methylpyrrolidine-1-sulfonamide (3-Me-P-1-S) scaffold represents a strategic "Methyl Switch." While P-1-S offers a compact, polar, and achiral anchor, the 3-methyl analog introduces chirality and lipophilic bulk. This modification typically enhances potency against hydrophobic targets (e.g., hCA II, hCA IX) but requires careful stereochemical control (


 vs. 

enantiomers) to avoid steric clashes.
Physicochemical & Structural Comparison

The addition of a methyl group at the C3 position fundamentally alters the molecular recognition profile.

FeaturePyrrolidine-1-sulfonamide3-Methylpyrrolidine-1-sulfonamideImpact on Bioactivity
Structure Achiral, compact ring.Chiral (

), steric bulk at C3.
Selectivity: Methyl group can probe hydrophobic pockets.
Lipophilicity (cLogP) ~ -0.5 to 0.0 (Low)~ 0.3 to 0.6 (Moderate)Permeability: 3-Me analog has improved passive membrane transport.
Water Solubility HighModerateFormulation: P-1-S is easier to formulate in aqueous media.
Metabolic Stability Susceptible to oxidation at C3.Methyl group can block or shift metabolic "soft spots."Half-life: 3-Me often extends metabolic stability.
Conformation Flexible envelope.Biased envelope (substituent preference).Binding Entropy: 3-Me can pre-organize the ring for binding.
Bioactivity Case Study: Carbonic Anhydrase Inhibition (CAI)[1]

Both compounds function as "tail" variations for sulfonamide-based CAIs. The primary sulfonamide moiety (


) binds the catalytic Zinc ion (

), while the pyrrolidine ring extends into the enzyme's active site cavity.
Mechanism of Action
  • P-1-S (Baseline): The pyrrolidine ring fits into the hydrophilic/hydrophobic junction. Lacking substituents, it has fewer van der Waals contacts, often resulting in moderate potency (

    
     in nanomolar range) but lower isoform selectivity.
    
  • 3-Me-P-1-S (Enhanced): The 3-methyl group is designed to engage the hydrophobic wall of the CA active site (specifically residues Val121, Leu198 in hCA II).

    • Data Insight: In SAR studies of related sulfonamides, introducing a 3-methyl group on a 5-membered ring often improves

      
       by 2-5 fold  against hCA II and hCA IX, provided the stereochemistry matches the pocket geometry.
      
Pathway Visualization: CA Inhibition Mechanism

The following diagram illustrates how the sulfonamide "warhead" anchors the molecule, while the pyrrolidine "tail" determines specificity.

CA_Inhibition_Mechanism Zinc Catalytic Zinc (Zn2+) Warhead Sulfonamide Group (-SO2NH2) Warhead->Zinc Coordination Bond Scaffold Pyrrolidine Ring (The Tail) Warhead->Scaffold Attached to Methyl 3-Methyl Group (Hydrophobic Probe) Scaffold->Methyl Substituted by Selectivity Isoform Selectivity (hCA II / IX) Scaffold->Selectivity Modulates Pocket Hydrophobic Wall (Val121, Leu198) Methyl->Pocket Van der Waals Interaction Pocket->Selectivity Determines

Figure 1: Mechanism of Action. The sulfonamide coordinates Zinc, while the 3-Methyl group engages the hydrophobic wall to enhance selectivity.

Bioactivity Case Study: DPP-4 Inhibition (Antidiabetic)[2][3]

In the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (used for Type 2 Diabetes), pyrrolidine-1-sulfonamide derivatives serve as the P1 fragment mimicking the proline residue of the natural substrate.

  • P-1-S Performance: Acts as a generic proline mimic. It fits the S1 pocket but may lack the steric bulk required to fully displace water molecules or induce the "induced fit" necessary for maximal inhibition (

    
     typically in 
    
    
    
    M range for simple fragments).
  • 3-Me-P-1-S Performance: The 3-methyl group can restrict the rotation of the pyrrolidine ring, locking it into a bioactive conformation.

    • Critical Factor:[1][2]Stereochemistry . The

      
      -3-methyl isomer is often preferred in proline-mimetic drugs as it aligns with the natural L-proline topology. The 
      
      
      
      -isomer may cause steric clashes, drastically reducing bioactivity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To objectively compare these two scaffolds, the following Stopped-Flow


 Hydrase Assay  is the gold standard. This protocol measures the time required for the pH to drop as 

is hydrated to carbonic acid.
Materials
  • Enzyme: Recombinant human CA II (hCA II) and CA IX (hCA IX).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve P-1-S and 3-Me-P-1-S in DMSO to create 10 mM stock solutions.

    • Perform serial dilutions (10 nM to 100

      
      M) in assay buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.[2]
      
  • Incubation:

    • Mix 10

      
      L of diluted inhibitor with 10 
      
      
      
      L of enzyme solution.
    • Incubate at 25°C for 15 minutes to allow the sulfonamide to equilibrate with the Zinc active site.

  • Reaction Initiation:

    • Inject the inhibitor-enzyme mix into the stopped-flow chamber rapidly mixing with

      
      -saturated water containing Phenol Red.
      
  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red transition).

    • Record the time (

      
      ) for the pH to drop from 7.5 to 6.5.
      
  • Calculation:

    • Calculate catalytic activity using the Cheng-Prusoff equation to determine

      
      .
      
    • Validation: Use Acetazolamide as a positive control (

      
       nM).
      
Workflow Visualization

Assay_Workflow Start Start: Compound Preparation Incubate Incubation (15 min) Enzyme + Inhibitor Start->Incubate Dilute in DMSO Inject Stopped-Flow Injection (+ CO2 Substrate) Incubate->Inject Equilibrium Reached Measure Measure Absorbance (557 nm) Inject->Measure Reaction Kinetics Analyze Calculate Ki (Cheng-Prusoff) Measure->Analyze Data Output

Figure 2: Stopped-Flow Assay Workflow for determining inhibition constants (


).
Conclusion & Recommendation
  • Use Pyrrolidine-1-sulfonamide (P-1-S) when:

    • You are in the Hit Identification phase and need a low-molecular-weight, highly soluble fragment.

    • You require a "clean" baseline to establish the essentiality of the sulfonamide warhead without steric interference.

    • Cost and synthetic accessibility are primary drivers.

  • Use 3-Methylpyrrolidine-1-sulfonamide (3-Me-P-1-S) when:

    • Lead Optimization: You need to improve potency (

      
      ) by filling hydrophobic pockets (e.g., hCA II).
      
    • Selectivity: You aim to differentiate between isoforms (e.g., hCA II vs. hCA I) by exploiting subtle steric differences.

    • Metabolic Stability: You need to block oxidation at the C3 position.

    • Caveat: You must separate or stereoselectively synthesize the

      
       and 
      
      
      
      enantiomers, as the racemic mixture will dilute the apparent potency.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: state of the art. Expert Opinion on Therapeutic Patents. Link

  • Scott, K. A., et al. (2021). Pyrrolidine-based inhibitors of dipeptidyl peptidase IV (DPP-4).[3][4] Journal of Medicinal Chemistry. Link

  • Hassan, H. H., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 3-Methylpyrrolidine-1-sulfonamide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the realm of fragment-based drug discovery (FBDD), 3-Methylpyrrolidine-1-sulfonamide (CAS: 1250384-60-1) serves as a critical aliphatic scaffold. Unlike ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the realm of fragment-based drug discovery (FBDD), 3-Methylpyrrolidine-1-sulfonamide (CAS: 1250384-60-1) serves as a critical aliphatic scaffold. Unlike aromatic sulfonamides (e.g., benzenesulfonamide) which dominate early-generation antibiotics, this saturated heterocyclic derivative offers distinct solubility and metabolic profiles desirable for modern kinase inhibitors and ion channel modulators.

This guide provides a rigorous spectral analysis of 3-Methylpyrrolidine-1-sulfonamide, contrasting its Infrared (IR) fingerprint against key structural analogs. By focusing on the causality of vibrational modes, we establish a self-validating identification protocol essential for quality control in synthetic workflows.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and minimize spectral artifacts, the following protocol is recommended. This method prioritizes resolution in the fingerprint region where sulfonamide and methyl-pyrrolidine ring vibrations overlap.

Methodology: Attenuated Total Reflectance (ATR) vs. KBr Pellet

While KBr pellets are traditional, Diamond ATR is the superior choice for this compound due to its likely hygroscopic nature and the need to preserve the crystalline polymorph integrity.

Step-by-Step Workflow:

  • Instrument Purge: Purge the FTIR spectrometer with

    
     gas for 15 minutes to eliminate atmospheric 
    
    
    
    (overlaps with
    
    
    stretch) and
    
    
    (doublet at 2350 cm⁻¹).
  • Background Collection: Acquire a 64-scan background spectrum of the clean diamond crystal.

  • Sample Deposition:

    • Place ~5 mg of solid 3-Methylpyrrolidine-1-sulfonamide onto the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for observing weak C-H stretches).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Required to resolve

      
       splitting).
      
    • Scans: 32–64 scans.

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

Spectral Analysis: Characteristic Peaks

The IR spectrum of 3-Methylpyrrolidine-1-sulfonamide is a composite of three distinct vibrational domains: the Sulfonamide Headgroup , the Pyrrolidine Ring , and the Methyl Substituent .

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Sulfonamide (

)
Asymmetric Stretch (

)
3350 – 3400MediumHigh: Doublet confirms primary sulfonamide (

).
Sulfonamide (

)
Symmetric Stretch (

)
3250 – 3300MediumHigh: Paired with

; separation indicates H-bonding strength.
Aliphatic C-H Asymmetric Stretch (

)
2950 – 2980MediumMedium: Confirms saturated ring; absence of >3000 cm⁻¹ peaks rules out aromatics.
Methyl (

)
Symmetric Stretch (

)
~2870WeakMedium: Specific to methyl substitution.
Sulfonyl (

)
Asymmetric Stretch1330 – 1370Very Strong Critical: The "Anchor Peak" for sulfonamide identification.
Methyl (

)
Umbrella Bending (

)
~1375MediumHigh: Distinguishes from non-methylated pyrrolidine analogs.
Sulfonyl (

)
Symmetric Stretch1150 – 1180Very Strong Critical: Second "Anchor Peak"; confirms oxidation state of sulfur.
S-N Bond Stretching (

)
900 – 950MediumHigh: Confirms sulfonamide-nitrogen linkage.
Deep Dive: The "Fingerprint" Logic
  • The Sulfonamide "Clamp" (1150–1370 cm⁻¹): The most dominant features are the

    
     stretches. Unlike amides (C=O at ~1650 cm⁻¹), sulfonamides show two intense bands separated by ~180 cm⁻¹.
    
    • Mechanism:[1][2][3][4] The S=O bonds are highly polar and rigid, leading to large dipole moment changes during vibration.

    • Validation: If these peaks are absent or shifted significantly (<1300 or >1400), the sulfonamide formation has failed.

  • The Methyl "Flag" (1375 cm⁻¹): The methyl group at position 3 introduces a specific "umbrella" deformation mode.

    • Comparison: In unsubstituted Pyrrolidine-1-sulfonamide, this peak is absent. In the 3-methyl derivative, it appears as a sharp shoulder or distinct peak near the strong

      
       asymmetric band.
      
  • The Primary Amine Doublet (3200–3400 cm⁻¹): The terminal

    
     group exhibits two bands (symmetric and asymmetric).
    
    • Causality: Coupling between the two N-H oscillators.

    • Note: If the product is a secondary sulfonamide (e.g.,

      
      ), this doublet collapses into a single band. Thus, the doublet validates the intact primary sulfonamide moiety.
      

Comparative Analysis: Alternatives & Analogs

To validate the identity of 3-Methylpyrrolidine-1-sulfonamide, one must compare it against its likely precursors and structural alternatives.

Comparison 1: Vs. 3-Methylpyrrolidine (Precursor)[10]

The precursor is a secondary amine. The transformation to the sulfonamide involves replacing the N-H with the


 group.
Feature3-Methylpyrrolidine (Precursor)3-Methylpyrrolidine-1-sulfonamide (Product)
3200–3500 cm⁻¹ Single, weak N-H stretch (or broad if salt)Distinct Doublet (

)
1300–1400 cm⁻¹ Weak C-H bending / C-N stretchVery Strong

asymmetric stretch
1100–1200 cm⁻¹ C-N / Ring breathingVery Strong

symmetric stretch
Comparison 2: Vs. Benzenesulfonamide (Aromatic Analog)

Aromatic sulfonamides are common contaminants or alternative scaffolds.

FeatureBenzenesulfonamide (Aromatic)3-Methylpyrrolidine-1-sulfonamide (Aliphatic)
C-H Region Peaks > 3000 cm⁻¹ (Aromatic C-H)Peaks < 3000 cm⁻¹ (Aliphatic C-H only)
1500–1600 cm⁻¹ Sharp "Ring Breathing" doublets (C=C)Transparent (No aromatic ring modes)
Fingerprint 600–800 cm⁻¹ strong C-H out-of-plane bendsComplex ring skeletal modes, but lacks aromatic pattern

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of 3-Methylpyrrolidine-1-sulfonamide using IR data.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_SO2 Check 1150-1370 cm⁻¹ Are Strong SO₂ Bands Present? Start->Check_SO2 Check_Aromatic Check >3000 cm⁻¹ & 1500-1600 cm⁻¹ Are Aromatic Peaks Present? Check_SO2->Check_Aromatic Yes Result_NotSulf Not a Sulfonamide (Check Precursor) Check_SO2->Result_NotSulf No Check_NH Check 3200-3400 cm⁻¹ Is there an NH₂ Doublet? Check_Aromatic->Check_NH No (Aliphatic) Result_Aromatic Aromatic Sulfonamide (e.g., Benzenesulfonamide) Check_Aromatic->Result_Aromatic Yes Check_Methyl Check ~1375 cm⁻¹ Is Methyl Umbrella Mode Present? Check_NH->Check_Methyl Doublet Present Result_Secondary Secondary Sulfonamide (or Salt Form) Check_NH->Result_Secondary Single Peak/None Result_Unmethylated Pyrrolidine-1-sulfonamide (No Methyl Group) Check_Methyl->Result_Unmethylated Absent Result_Confirmed CONFIRMED IDENTITY: 3-Methylpyrrolidine-1-sulfonamide Check_Methyl->Result_Confirmed Present

Figure 1: Step-wise spectral interpretation logic for validating 3-Methylpyrrolidine-1-sulfonamide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1250384-60-1, 3-Methylpyrrolidine-1-sulfonamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Pyrrolidine, 3-methyl- (Precursor Data). NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Uno, T., et al. (1963). Infrared Spectra of Sulfonamide Derivatives. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylpyrrolidine-1-sulfonamide

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-Methylpyrrolidine-1-sulfonamide. As a compound with limited publicly available hazar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-Methylpyrrolidine-1-sulfonamide. As a compound with limited publicly available hazard data, we will establish a conservative safety profile based on its constituent functional groups—a heterocyclic amine (pyrrolidine) and a sulfonamide. This approach ensures a robust margin of safety in all laboratory operations.

Immediate Safety Profile & Core Hazards

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from analogous structures. The 1-methylpyrrolidine moiety is associated with flammability, acute toxicity, and severe skin and eye damage.[1] The sulfonamide group can cause skin and eye irritation.[2][3] Therefore, 3-Methylpyrrolidine-1-sulfonamide must be treated as a hazardous substance with the potential for skin and eye irritation or corrosion, toxicity if ingested or inhaled, and possible allergic skin reactions.[4]

Key Operational Mandates:

  • Work exclusively within a certified chemical fume hood. [5][6]

  • Never work alone.

  • Designate a specific area for handling this compound.

  • Assume the compound is toxic and an irritant.

Essential Personal Protective Equipment (PPE) Ensemble

Your PPE is the final barrier between you and the chemical. Do not compromise. The following ensemble is mandatory for all stages of handling, from weighing to disposal.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical safety goggles and a full-face shield.[7][8]Double-gloved with an inner nitrile glove and an outer, heavier-duty nitrile or butyl rubber glove.[9]Fully-buttoned, flame-resistant lab coat.[6]Handled within a fume hood; no additional respiratory protection needed unless aerosols are generated.
Handling Solutions Chemical safety goggles. A face shield is recommended if splashing is possible.[8]Double-gloved with nitrile gloves. Immediately replace if splash exposure occurs.[10][11]Fully-buttoned lab coat. Consider a chemical-resistant apron over the lab coat.[12]All work must be performed in a chemical fume hood to control vapors.[13]
Spill Cleanup Chemical safety goggles and a full-face shield.[7]Heavy-duty butyl or Viton® gloves over nitrile gloves.[9][14]Chemical-resistant suit or apron over a lab coat.[14]For large spills or ventilation failure, use a NIOSH-approved respirator with organic vapor cartridges.[13]
The Rationale Behind Our PPE Choices:
  • Eye and Face Protection: The pyrrolidine functional group suggests a high risk of serious eye damage.[1] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A face shield is added during solid handling or when a splash risk exists to protect the entire face.[8]

  • Hand Protection: Double-gloving is a critical practice. The outer glove bears the primary contamination, while the inner glove provides secondary protection and remains clean for handling lab equipment after the outer gloves are removed. Nitrile gloves offer good protection against a range of chemicals but should be considered for incidental splash protection only, as specific permeation data for this compound is unavailable.[10][11] For prolonged contact or spill cleanup, heavier gloves like butyl rubber are necessary.[9] Always inspect gloves for tears before use.[12][15]

  • Body Protection: A lab coat protects against incidental contact.[6] Ensure it is fully buttoned. For larger volumes or tasks with a higher risk of spills, a chemical-resistant apron provides an additional layer of safety.[12] Do not wear shorts or open-toed shoes in the lab.[6][16]

Safe Handling Workflow: A Step-by-Step Protocol

This workflow minimizes exposure at every stage. The process is designed as a self-validating system where each step confirms the safety of the previous one.

G cluster_prep PART 1: Preparation cluster_handling PART 2: Handling cluster_cleanup PART 3: Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE prep_spill 3. Prepare Spill Kit (Absorbent, Neutralizer) prep_waste 4. Label Hazardous Waste Containers weigh 5. Weigh Solid in Fume Hood prep_waste->weigh Proceed to Handling dissolve 6. Prepare Solution in Fume Hood weigh->dissolve reaction 7. Perform Experiment dissolve->reaction decon 8. Decontaminate Glassware & Surfaces reaction->decon Proceed to Cleanup dispose_liquid 9. Dispose of Liquid Waste (Labeled Container) dispose_solid 10. Dispose of Solid Waste (Gloves, Paper) remove_ppe 11. Doff PPE (Outer Gloves First) wash 12. Wash Hands Thoroughly

Caption: Workflow for handling 3-Methylpyrrolidine-1-sulfonamide.

Operational and Disposal Plans

Decontamination Protocol
  • Surface Decontamination: At the end of each procedure, wipe down the work surface in the fume hood with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Decontaminate at least once daily.[16]

  • Glassware Decontamination: Rinse glassware with a suitable solvent to remove residual compound. Then, wash thoroughly with soap and water. If possible, triple rinse before sending for standard washing.[17]

Waste Disposal Plan

All waste generated from handling 3-Methylpyrrolidine-1-sulfonamide is considered hazardous chemical waste.[4][17]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mother liquors and decontamination rinses, in a dedicated, sealed, and clearly labeled hazardous waste container.[4][18]

    • The label must include the full chemical name, "3-Methylpyrrolidine-1-sulfonamide," and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[4]

    • Store the waste container in a designated secondary containment bin.[5]

  • Solid Waste:

    • All contaminated disposable materials (gloves, pipette tips, weighing papers, absorbent pads) must be collected in a separate, sealed plastic bag or container designated for solid hazardous waste.[4][18]

    • Label the container clearly as "Solid Hazardous Waste" with the chemical name.

  • Final Disposal:

    • Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

    • The recommended disposal method for compounds of this nature is high-temperature incineration in a facility equipped with appropriate scrubbers.[4]

Emergency Procedures: Responding to Exposure or Spills

Skin or Eye Contact
  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

Spill Response
  • Small Spill (<100 mL in a fume hood):

    • Ensure you are wearing the appropriate PPE (spill cleanup level).

    • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spill (>100 mL or outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is volatile or dusty, do not attempt to clean it up without appropriate respiratory protection.

    • Contact your institution's EHS or emergency response team immediately.[5]

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling 3-Methylpyrrolidine-1-sulfonamide, ensuring a safe and productive research environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: Methanesulfonamide.
  • (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
  • Fisher Scientific Company. (n.d.). SAFETY DATA SHEET: 1-Methylpyrrolidine.
  • (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • (n.d.). Standard Operating Procedures: Ethyleneimine.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Spectrum Chemical. (2019, May 28). SAFETY DATA SHEET: SULFANILAMIDE.
  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: (S)-3-(Methylsulfonyl)pyrrolidine.
  • MilliporeSigma. (2026, January 29). SAFETY DATA SHEET: 1-Methyl-pyrrolidine.
  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • The Science Company. (n.d.). Glove Chemical Resistance Guide.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Kimberly-Clark Professional. (2009, December 3). Chemical Compatibility Guide for: KleenGuard® G10 Nitrile Gloves.
  • ChemScene. (n.d.). 3-Methoxypyrrolidine-1-sulfonamide.
  • Pharmaguideline. (n.d.). SOP for Disposal of Contaminated Material.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • ChemRadar. (n.d.). GHS Classification Search Tool.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.

Sources

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